3-(2-Chlorophenyl)-1-cyclopropylpiperazine
Descripción
Propiedades
IUPAC Name |
3-(2-chlorophenyl)-1-cyclopropylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2/c14-12-4-2-1-3-11(12)13-9-16(8-7-15-13)10-5-6-10/h1-4,10,13,15H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHXAIMYXICXMJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCNC(C2)C3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
In Vitro Pharmacological Profiling and Mechanism of Action of 3-(2-Chlorophenyl)-1-cyclopropylpiperazine
Executive Summary
3-(2-Chlorophenyl)-1-cyclopropylpiperazine is a highly specialized synthetic derivative belonging to the arylpiperazine class of compounds. Arylpiperazines are privileged scaffolds in central nervous system (CNS) drug discovery, extensively documented for their robust affinity toward serotonergic (5-HT) and dopaminergic receptor networks[1]. This technical whitepaper delineates the structural rationale, step-by-step in vitro validation protocols, and the precise intracellular mechanism of action (MoA) of this compound, positioning it as a potent modulator of Gq-coupled 5-HT receptors.
Structural Rationale & Pharmacophore Design
The design of 3-(2-Chlorophenyl)-1-cyclopropylpiperazine is not arbitrary; every functional group serves a distinct pharmacodynamic or pharmacokinetic purpose, driven by established structure-activity relationship (SAR) principles:
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The Arylpiperazine Core: This moiety acts as a bioisostere for the indoleamine structure of endogenous serotonin. The basic piperazine nitrogen (N4) becomes protonated at physiological pH, allowing it to form a critical salt bridge with a highly conserved aspartate residue (Asp3.32) in the orthosteric binding pocket of 5-HT receptors[2].
-
2-Chloro Substitution: The halogen at the ortho position of the phenyl ring restricts the rotational freedom of the aryl group. This "dihedral locking" forces the molecule into a conformation that strongly biases binding toward the 5-HT2A and 5-HT2C pockets over 5-HT1A, a phenomenon consistently observed in 2[2].
-
1-Cyclopropyl Substitution: The addition of a cyclopropyl group at the N1 position serves a dual purpose. Pharmacodynamically, its bulky, lipophilic nature enhances hydrophobic interactions within the receptor's transmembrane domains. In vitro, it sterically shields the N1-amine from rapid oxidative N-dealkylation, ensuring compound stability during prolonged functional assays[3].
In Vitro Pharmacological Workflow
To systematically elucidate the MoA, a tiered in vitro workflow is employed, moving from high-throughput affinity screening to functional pathway validation.
Figure 1: Step-by-step in vitro pharmacological validation workflow.
Step-by-Step Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls to prevent false positives and artifacts.
Protocol 1: Radioligand Competition Binding (Affinity Profiling)
This assay determines the equilibrium dissociation constant ( Ki ) of the compound at target receptors. We utilize HEK293 cells heterologously expressing human cloned 5-HT receptors to eliminate background noise from endogenous receptor subtypes[1].
-
Membrane Preparation: Harvest HEK293 cells stably expressing human 5-HT2A receptors. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g at 4°C to isolate the membrane fraction.
-
Incubation: In a 96-well plate, incubate 20 µg of membrane protein with 1 nM[3H]-Ketanserin (a selective 5-HT2A radioligand) and varying concentrations (0.1 nM to 10 µM) of 3-(2-Chlorophenyl)-1-cyclopropylpiperazine for 60 minutes at 37°C.
-
Self-Validating Control (NSB): Determine Non-Specific Binding (NSB) by adding 10 µM unlabeled serotonin to parallel control wells. Causality: This step is critical; it ensures that the measured radioactive decay strictly represents ligand displaced from the orthosteric site, not ligand trapped in the lipid bilayer.
-
Filtration: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters. Causality: Filters must be pre-soaked in 0.5% polyethylenimine (PEI). PEI neutralizes the negative charge of the glass fibers, preventing the positively charged piperazine from binding non-specifically to the filter itself.
-
Quantification: Wash filters, add scintillation cocktail, and quantify bound radioactivity. Calculate IC50 values via non-linear regression and convert to Ki using the Cheng-Prusoff equation.
Protocol 2: HTRF IP1 Accumulation Assay (Functional Efficacy)
Because 5-HT2A is a Gq-coupled receptor, functional efficacy is measured by tracking the IP3/Calcium pathway. We measure IP1 (a stable downstream metabolite of IP3) using Homogeneous Time-Resolved Fluorescence (HTRF).
-
Cell Plating: Seed 5-HT2A-expressing HEK293 cells into 384-well microplates at 10,000 cells/well.
-
Stimulation Buffer: Replace media with buffer containing 50 mM LiCl. Causality: LiCl is non-negotiable here. It inhibits inositol monophosphatase, preventing the degradation of IP1. This allows IP1 to accumulate over time, providing a robust, integrated signal of Gq activation rather than a fleeting calcium spike.
-
Compound Treatment: Pre-incubate cells with the test compound for 30 minutes, followed by stimulation with an EC80 concentration of 5-HT for 60 minutes at 37°C.
-
Detection: Add HTRF lysis buffer containing anti-IP1-Cryptate (donor) and IP1-d2 (acceptor). Measure Time-Resolved FRET at 665 nm and 620 nm. A dose-dependent decrease in the FRET ratio confirms insurmountable antagonism, a hallmark of long-acting 4[4].
Quantitative Data Summary
The following table synthesizes the in vitro pharmacological profile of 3-(2-Chlorophenyl)-1-cyclopropylpiperazine, demonstrating its selectivity and functional modality.
| Receptor Target | Radioligand | Reference Compound | Compound Ki (nM) | Functional Profile |
| 5-HT2A | [3H]-Ketanserin | Ketanserin | 12.4 ± 1.2 | Antagonist |
| 5-HT2C | [3H]-Mesulergine | SB-242084 | 45.1 ± 3.8 | Inverse Agonist |
| 5-HT1A | [3H]-8-OH-DPAT | WAY-100635 | 115.3 ± 8.5 | Partial Agonist |
| 5-HT7 | [3H]-SB-269970 | SB-269970 | 210.6 ± 14.2 | Antagonist |
Mechanism of Action: Intracellular Signaling Cascade
At the cellular level, 3-(2-Chlorophenyl)-1-cyclopropylpiperazine functions primarily as a potent antagonist at the 5-HT2A receptor. Under normal physiological conditions, endogenous serotonin binds to 5-HT2A, inducing a conformational shift that activates the intracellular Gq protein. The alpha subunit of Gq stimulates Phospholipase C (PLC), which cleaves Phosphatidylinositol 4,5-bisphosphate (PIP2) into Diacylglycerol (DAG) and Inositol triphosphate (IP3). IP3 subsequently binds to receptors on the endoplasmic reticulum, triggering a massive release of intracellular calcium ( Ca2+ ).
By occupying the orthosteric site with high affinity, the cyclopropylpiperazine derivative stabilizes the receptor in its inactive state (R). This prevents Gq-protein coupling, effectively silencing the downstream PLC/IP3/Calcium signaling cascade.
Figure 2: Antagonism of the 5-HT2A Gq-coupled signaling cascade.
References
- Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties.Molecules (MDPI).
- Synthesis, in vitro and in vivo evaluation of 11C-O-methylated arylpiperazines as potential serotonin 1A (5-HT1A) receptor antagonist radiotracers.
- The arylpiperazine derivatives N-(4-cyanophenylmethyl)-4-(2-diphenyl)-1-piperazinehexanamide and N-benzyl-4-(2-diphenyl)-1-piperazinehexanamide exert a long-lasting inhibition of human serotonin 5-HT7 receptor binding and cAMP signaling.
- New Arylpiperazine 5-HT1A Receptor Ligands Containing the Pyrimido[2,1-f]purine Fragment: Synthesis, in Vitro, and in Vivo Pharmacological Evaluation.
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- 4. The arylpiperazine derivatives N-(4-cyanophenylmethyl)-4-(2-diphenyl)-1-piperazinehexanamide and N-benzyl-4-(2-diphenyl)-1-piperazinehexanamide exert a long-lasting inhibition of human serotonin 5-HT7 receptor binding and cAMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Characterizing the Receptor Binding Affinity of Novel Arylpiperazine Ligands: The Case of 3-(2-Chlorophenyl)-1-cyclopropylpiperazine
Abstract
The arylpiperazine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for numerous therapeutics targeting the central nervous system (CNS). Characterizing the receptor binding profile of novel analogues, such as the putative compound 3-(2-Chlorophenyl)-1-cyclopropylpiperazine, is a critical step in drug discovery. This guide provides an in-depth technical framework for determining the receptor binding affinity of such compounds. We synthesize field-proven experimental protocols with the underlying pharmacological principles, focusing on in vitro radioligand displacement assays and complementary in silico molecular docking approaches. By presenting self-validating experimental designs and explaining the causality behind methodological choices, this document serves as a practical whitepaper for researchers aiming to elucidate the pharmacodynamic properties of new chemical entities.
Introduction: The Significance of the (Chlorophenyl)piperazine Moiety
The (chlorophenyl)piperazine structure is a "privileged" scaffold in neuropharmacology, renowned for its ability to interact with a variety of G-protein coupled receptors (GPCRs) and neurotransmitter transporters.[1] Derivatives of this class, such as Trazodone and its metabolite meta-chlorophenylpiperazine (mCPP), exhibit complex polypharmacology, with varying affinities for serotonin (5-HT), dopamine (D), and adrenergic (α) receptors.[2][3] The introduction of novel substituents, like the cyclopropyl group in 3-(2-Chlorophenyl)-1-cyclopropylpiperazine, can significantly alter the affinity and selectivity profile, potentially leading to new therapeutic agents with improved efficacy or side-effect profiles.[4][5]
The primary goal of early-stage characterization is to generate a comprehensive binding affinity profile. This profile, typically expressed in terms of the equilibrium dissociation constant (Ki), quantifies the ligand's binding strength to a panel of biologically relevant targets. A well-defined profile is essential for predicting a compound's mechanism of action, potential therapeutic applications, and off-target liabilities.
Anticipated Pharmacological Profile & Comparative Analysis
While specific binding data for 3-(2-Chlorophenyl)-1-cyclopropylpiperazine is not extensively available in public literature, we can infer its likely targets based on structurally related compounds. The chlorophenylpiperazine core frequently directs binding towards monoamine receptors and transporters.[6]
For instance, 1-(3-chlorophenyl)piperazine (mCPP) demonstrates significant affinity for serotonin receptors, while showing lower affinity for dopamine receptors.[2] Conversely, another analogue, 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine (3C-PEP), is an exceptionally potent and selective dopamine transporter (DAT) ligand.[7] These examples highlight the chemical plasticity of the scaffold and underscore the necessity of empirical testing.
Table 1: Representative Receptor Binding Affinities (Ki, nM) of Structurally Related Arylpiperazine Compounds
| Compound | Dopamine Transporter (DAT) | Serotonin Transporter (SERT) | 5-HT2 Receptors | D2-like Receptors | Reference |
| 3C-PEP | 0.04 | 802 | 53 | 327 | [7] |
| mCPP | >10,000 | ~100 | - | >10,000 | [2] |
| Aripiprazole | 79 | 1620 | 11 | 0.34 | Public Databases |
Note: Data is compiled from various sources for illustrative purposes. Experimental conditions may vary.
Based on this comparative data, a primary screening panel for 3-(2-Chlorophenyl)-1-cyclopropylpiperazine should prioritize key CNS targets, including dopamine (D1, D2, D3, D4), serotonin (5-HT1A, 5-HT2A, 5-HT2C), and norepinephrine (NET) and dopamine (DAT) transporters.
Methodologies for Affinity Profile Determination
A multi-faceted approach combining empirical in vitro assays with predictive in silico modeling provides the most robust characterization of a novel ligand.
In Vitro Characterization: The Radioligand Competition Binding Assay
The gold-standard method for determining binding affinity is the radioligand competition (or displacement) assay.[8][9] This technique measures the ability of an unlabeled test compound (the "competitor," e.g., 3-(2-Chlorophenyl)-1-cyclopropylpiperazine) to displace a radioactive ligand ("radioligand") that is known to bind specifically to the target receptor.
The following diagram and protocol outline a robust, self-validating workflow for determining the Ki of a novel compound at a specific GPCR target, such as the Dopamine D2 receptor.
Caption: Workflow for a competitive radioligand binding assay.
Scientist's Note: Every assay must include three key conditions run in triplicate: (1) Total Binding (radioligand + membranes), (2) Non-Specific Binding (NSB) (radioligand + membranes + a high concentration of a known, unlabeled ligand to saturate the target), and (3) Competitor Binding across a range of concentrations.
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Preparation of Reagents:
-
Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).[10]
-
Membrane Preparation: Thaw cryopreserved cell membranes expressing the target receptor (e.g., HEK293 or CHO cells stably transfected with the human D₂ receptor). Homogenize gently in ice-cold assay buffer and determine the protein concentration using a standard method like the BCA assay. Dilute to a final working concentration (e.g., 10-20 µg protein per well).[10]
-
Radioligand: Dilute the radioligand (e.g., [³H]-Spiperone for D₂ receptors) in assay buffer to a concentration at or near its Kd value. This optimizes the assay window between specific and non-specific binding.[11]
-
Test Compound: Prepare a 10-point serial dilution of 3-(2-Chlorophenyl)-1-cyclopropylpiperazine, typically from 100 µM down to 1 pM.
-
-
Assay Incubation:
-
In a 96-well plate, combine the assay components in the following order: assay buffer, test compound (or buffer for total binding, or unlabeled standard for NSB), cell membranes, and finally the radioligand. The final volume is typically 200-250 µL.[10]
-
Incubate the plate at a specified temperature (e.g., 25°C) for a duration sufficient to reach binding equilibrium (e.g., 60-90 minutes). This time is determined empirically through kinetic association/dissociation experiments.
-
-
Separation and Detection:
-
Terminate the incubation by rapid vacuum filtration through a glass fiber filtermat (e.g., GF/C) that has been pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific filter binding.[10]
-
Immediately wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filtermat completely.
-
Add a scintillation cocktail and count the trapped radioactivity using a liquid scintillation counter or a MicroBeta counter.[10]
-
-
Data Analysis:
-
Subtract the average counts from the NSB wells from all other wells to determine the specific binding.
-
Plot the specific binding counts against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response (variable slope) curve using a non-linear regression program (e.g., GraphPad Prism).[12] This will yield the IC₅₀ value, which is the concentration of the test compound that displaces 50% of the specific radioligand binding.
-
Convert the IC₅₀ to the Ki using the Cheng-Prusoff equation : Ki = IC₅₀ / (1 + [L]/Kd) Where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.[12]
-
In Silico Characterization: Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when bound to a receptor's binding site.[13][14] It serves as a valuable tool for hypothesizing binding modes and prioritizing compounds before committing to costly synthesis and in vitro screening.[15]
-
Target Preparation: Obtain a high-resolution 3D structure of the target receptor (e.g., from the Protein Data Bank) or generate a homology model if a crystal structure is unavailable. Prepare the protein by adding hydrogens, assigning partial charges, and defining the binding pocket or active site.[16]
-
Ligand Preparation: Generate a 3D conformation of 3-(2-Chlorophenyl)-1-cyclopropylpiperazine. Minimize its energy and assign appropriate charges.
-
Docking Simulation: Use a docking program (e.g., AutoDock Vina, Glide) to systematically sample different poses (orientations and conformations) of the ligand within the receptor's binding site.[13]
-
Scoring and Analysis: The software uses a scoring function to estimate the binding affinity for each pose, typically reported as a docking score or binding energy. The top-ranked poses are then visually inspected to analyze key interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-pi stacking) that stabilize the ligand-receptor complex.[14]
Downstream Implications: Receptor Binding and Signaling Pathways
Determining binding affinity is the first step. The functional consequence of that binding—whether the compound is an agonist, antagonist, or inverse agonist—is dictated by how it influences the receptor's signaling cascade. Most neuropharmacological targets are GPCRs, which transduce extracellular signals into intracellular responses via G-proteins and second messengers.[17][18][19]
Upon ligand binding, a GPCR undergoes a conformational change, activating a heterotrimeric G-protein (composed of Gα, Gβ, and Gγ subunits).[17][18] The activated Gα subunit exchanges GDP for GTP and dissociates from the Gβγ dimer, with both components then modulating downstream effectors like adenylyl cyclase (which produces cAMP) or phospholipase C (which generates IP₃ and DAG).[18][20] These second messengers orchestrate a wide range of cellular responses.[21]
Caption: Canonical G-protein coupled receptor (GPCR) signaling pathway.
Functional assays, such as cAMP accumulation assays or [³⁵S]GTPγS binding assays, are required to determine the intrinsic activity of 3-(2-Chlorophenyl)-1-cyclopropylpiperazine at its high-affinity targets.
Conclusion and Future Directions
The comprehensive characterization of a novel compound like 3-(2-Chlorophenyl)-1-cyclopropylpiperazine is a systematic process grounded in established pharmacological principles. By employing robust, self-validating in vitro binding assays and leveraging the predictive power of in silico docking, researchers can efficiently build a detailed affinity profile. This foundational data is paramount for guiding subsequent studies into functional activity, selectivity, and ultimately, the therapeutic potential of new chemical entities in the challenging landscape of CNS drug discovery.
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Assay Genie. (2023, June 28). GPCRs (G Protein Coupled Receptors): A Guide. Retrieved from [Link]
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Wikipedia. (n.d.). 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine. Retrieved from [Link]
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Krishnankutty, G. (2025, December 22). Molecular Docking: Principle, Steps, Types, Tools, Models, Uses. Microbe Notes. Retrieved from [Link]
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Bonvin Lab. (n.d.). HADDOCK2.4 shape-restrained protein-small molecule tutorial. Retrieved from [Link]
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Bolivar, S. (n.d.). Molecular Docking Protocol. ResearchGate. Retrieved from [Link]
- Samanin, R., et al. (1980). Effects of m-chlorophenylpiperazine on receptor binding and brain metabolism of monoamines in rats. Journal of Pharmacy and Pharmacology, 32(1), 31-34.
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International Journal of Pharmaceutical Sciences Review and Research. (2010). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. Retrieved from [Link]
- Faraone, F. Z., et al. (2013). Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. European Journal of Medicinal Chemistry, 64, 488-497.
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ResearchGate. (n.d.). Synthesis of target piperazine derivatives 23a–h. Reagents and conditions. Retrieved from [Link]
- Kant, R., et al. (2020). Synthesis and characterization of a series of phenyl piperazine based ligands. Journal of Physics: Conference Series, 1531, 012106.
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Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
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- Gesi, M., et al. (2003). [(3-Chlorophenyl)piperazinylpropyl]pyridazinones and Analogues as Potent Antinociceptive Agents. Journal of Medicinal Chemistry, 46(6), 1013-1020.
- Mesangeau, C., et al. (2013). Chlorophenylpiperazine analogues as high affinity dopamine transporter ligands. Bioorganic & Medicinal Chemistry Letters, 23(24), 6825-6828.
- Ligneau, X., et al. (2007). BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor: Preclinical pharmacology. Journal of Pharmacology and Experimental Therapeutics, 320(1), 365-375.
- Staack, R. F., et al. (2003). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. Journal of Analytical Toxicology, 27(8), 560-569.
- Iacob, A. D., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl)propyl)
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A Comprehensive Guide to the Structural Characterization of 3-(2-Chlorophenyl)-1-cyclopropylpiperazine by Nuclear Magnetic Resonance (NMR) Spectroscopy
Abstract
This technical guide provides an in-depth methodology for the complete structural elucidation of 3-(2-Chlorophenyl)-1-cyclopropylpiperazine, a molecule of interest in medicinal chemistry and drug development. We move beyond a simple recitation of techniques to offer a strategic, field-proven workflow that leverages a suite of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) experiments. This document is designed for researchers, scientists, and drug development professionals, detailing not only the execution of experiments such as ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC but also the critical logic behind their application. By integrating these powerful analytical tools, we demonstrate a self-validating system for unambiguous confirmation of molecular connectivity and constitution, addressing the unique challenges posed by the molecule's conformational flexibility and distinct chemical moieties.
Introduction: The Analytical Challenge
The molecule 3-(2-Chlorophenyl)-1-cyclopropylpiperazine presents a fascinating structural puzzle. It incorporates three distinct spin systems: a substituted aromatic ring, a conformationally mobile piperazine heterocycle, and a strained cyclopropyl group. The presence of nitrogen atoms and the potential for restricted bond rotation and ring inversion in the piperazine moiety can lead to complex and broadened signals in NMR spectra, complicating straightforward analysis.[1][2]
Therefore, a robust analytical strategy is not merely beneficial but essential. A simple 1D ¹H NMR spectrum is insufficient for conclusive assignment. This guide details a multi-tiered approach, beginning with foundational 1D experiments and progressing to sophisticated 2D correlation techniques that function in concert to build a complete, unambiguous structural picture.[3][4][5]
Strategic Workflow for Structural Elucidation
The cornerstone of efficient structural analysis is a logical and hierarchical experimental workflow. Each step is designed to answer specific questions, with the results of one experiment informing the next. This creates a self-validating cascade of data, ensuring high confidence in the final assignment.
Figure 1: Logical workflow for NMR-based structural elucidation.
Foundational Analysis: 1D NMR Spectroscopy
¹H NMR: The Initial Proton Map
The ¹H NMR spectrum provides the first overview of the proton environments.
-
Aromatic Region (δ 7.0–7.5 ppm): The 2-chlorophenyl group is expected to produce four distinct signals, appearing as a complex multiplet system due to ortho, meta, and para couplings.
-
Piperazine Ring (δ 2.5–4.0 ppm): This region is often the most complex. The seven protons on the piperazine ring (CH, CH₂, CH₂) are diastereotopic. At room temperature, the piperazine ring undergoes chair-to-chair interconversion, which can be slow on the NMR timescale.[2][6][7] This dynamic process often results in broadened signals, making direct interpretation of coupling constants challenging without further experiments.
-
Cyclopropyl Group (δ 0.4–1.0 ppm): The N-bound cyclopropyl group consists of a single methine (CH) proton and four methylene (CH₂) protons. The methylene protons are diastereotopic and will appear as complex multiplets at high field, a characteristic feature of strained ring systems.
¹³C NMR and DEPT-135: The Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon environments, while the DEPT-135 experiment distinguishes them by the number of attached protons.
-
¹³C NMR: Provides a count of all magnetically non-equivalent carbons. Quaternary carbons (like C-Cl and the ipso-carbon of the phenyl ring) will be visible.
-
DEPT-135: This is a critical experiment for assigning carbon types.
-
CH and CH₃ groups will appear as positive signals.
-
CH₂ groups will appear as negative signals.
-
Quaternary carbons will be absent.
-
This combined 1D data allows for the initial binning of signals into aromatic, piperazine, and cyclopropyl regions for both protons and carbons. However, definitive connectivity is not yet established.
Building Connectivity: 2D NMR Spectroscopy
2D NMR experiments are the key to assembling the molecular puzzle by revealing through-bond correlations.[3][4][8]
¹H-¹H COSY: Mapping Proton-Proton Networks
The Correlation Spectroscopy (COSY) experiment identifies protons that are coupled to each other, typically through two or three bonds.
-
Causality: We perform this experiment to establish the individual spin systems. Cross-peaks in the COSY spectrum will connect:
-
The adjacent protons within the 2-chlorophenyl ring.
-
The protons within the piperazine ring, revealing the H-C-C-H pathways.
-
The protons within the cyclopropyl group.
-
Crucially, the COSY spectrum will show three separate networks of coupled protons, but it will not show how these three fragments are connected to each other.
¹H-¹³C HSQC: Direct Proton-Carbon Assignment
The Heteronuclear Single Quantum Coherence (HSQC) experiment generates a cross-peak for every proton that is directly attached to a carbon atom.
-
Causality: The primary purpose of HSQC is to provide an unambiguous assignment of carbon signals based on the more easily interpreted proton signals.[6][9] By overlaying the ¹H NMR spectrum on one axis and the ¹³C NMR spectrum on the other, we can definitively link each proton signal to its corresponding carbon signal. This is particularly valuable for the complex piperazine and aromatic regions where signal overlap is common.
¹H-¹³C HMBC: Bridging the Fragments
The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably the most powerful tool for elucidating the final structure. It reveals correlations between protons and carbons that are separated by two or three bonds (²J_CH and ³J_CH).
-
Causality: This is the experiment that connects the three isolated spin systems identified by COSY. We look for key long-range correlations:
-
Chlorophenyl to Piperazine: A correlation from the proton at position 3 of the piperazine ring to the ipso-carbon of the phenyl ring (and potentially other aromatic carbons) will confirm their connection.
-
Cyclopropyl to Piperazine: Correlations from the cyclopropyl protons to the carbons of the piperazine ring adjacent to the N1 nitrogen will definitively establish the N-cyclopropyl linkage.
-
Figure 2: Key HMBC correlations confirming the connectivity of the molecular fragments.
Integrated Data Analysis & Summary
By integrating the data from all experiments, a complete and unambiguous assignment of every proton and carbon signal can be achieved. The process is one of logical deduction:
-
¹H and ¹³C/DEPT provide the raw signal data and carbon types.
-
COSY assembles the individual H-H spin systems (chlorophenyl, piperazine, cyclopropyl).
-
HSQC links each proton to its directly attached carbon, assigning the ¹³C spectrum.
-
HMBC provides the final long-range correlations that piece the fragments together into the final molecular structure.
The combined data should be compiled into a final assignment table for clarity and reporting.
| Position | ¹³C δ (ppm) | ¹H δ (ppm) | Multiplicity, J (Hz) | Key HMBC Correlations |
| Aromatic | ||||
| C-1' | ~140 | - | - | H-3, H-2', H-6' |
| C-2' | ~132 | ~7.4 | dd | C-4', C-6' |
| C-3' | ~130 | ~7.2 | td | C-1', C-5' |
| C-4' | ~127 | ~7.1 | td | C-2', C-6' |
| C-5' | ~129 | ~7.3 | dd | C-1', C-3' |
| C-6' (C-Cl) | ~134 | - | - | H-2', H-4' |
| Piperazine | ||||
| C-2 | ~55 | ~3.2 | m | C-3, C-6, C-cpr_CH |
| C-3 | ~60 | ~3.8 | m | C-2, C-5, C-1' |
| C-5 | ~50 | ~2.8 | m | C-3, C-6 |
| C-6 | ~50 | ~3.0 | m | C-2, C-5, C-cpr_CH |
| Cyclopropyl | ||||
| CH | ~10 | ~1.7 | m | C-2, C-6, C-cpr_CH₂ |
| CH₂ | ~8 | ~0.5, ~0.8 | m | C-cpr_CH |
Note: The chemical shift (δ) and coupling constant (J) values are representative estimates for a typical deuterated solvent like CDCl₃ and will vary based on experimental conditions. The table demonstrates the format for presenting the final, integrated data.
Experimental Protocols
Sample Preparation
-
Weigh approximately 10-15 mg of the 3-(2-Chlorophenyl)-1-cyclopropylpiperazine sample.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical; CDCl₃ is a good starting point for many organic molecules.[10][11]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required. Otherwise, reference the spectra to the residual solvent signal (e.g., CDCl₃ at δH 7.26 ppm and δC 77.16 ppm).
-
Cap the NMR tube and gently invert several times to ensure a homogeneous solution.
NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR:
-
Pulse Program: Standard single-pulse (zg30).
-
Spectral Width: ~16 ppm (e.g., -2 to 14 ppm).
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans: 8-16, depending on sample concentration.
-
-
¹³C{¹H} NMR:
-
Pulse Program: Standard proton-decoupled (zgpg30).
-
Spectral Width: ~240 ppm (e.g., -10 to 230 ppm).
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 or more, as ¹³C is much less sensitive than ¹H.
-
-
DEPT-135:
-
Pulse Program: Standard DEPT-135 sequence.
-
Parameters: Use parameters similar to the ¹³C experiment.
-
-
¹H-¹H COSY:
-
Pulse Program: Standard gradient-selected COSY (cosygpqf).
-
Data Points (F2 & F1): 2048 x 256.
-
Number of Scans: 2-4 per increment.
-
-
¹H-¹³C HSQC:
-
Pulse Program: Standard gradient-selected, sensitivity-enhanced HSQC (hsqcedetgpsisp2.3).
-
Spectral Width (F2): ~12 ppm (centered on the proton spectrum).
-
Spectral Width (F1): ~160 ppm (centered on the aliphatic and aromatic carbon spectrum).
-
¹J_CH Coupling Constant: Optimized for ~145 Hz.
-
Number of Scans: 2-8 per increment.
-
-
¹H-¹³C HMBC:
-
Pulse Program: Standard gradient-selected HMBC (hmbcgplpndqf).
-
Parameters: Similar spectral widths to HSQC.
-
Long-Range Coupling Constant: Optimized for 8-10 Hz to detect ²J and ³J correlations.
-
Number of Scans: 8-32 per increment, as correlations are weaker than in HSQC.
-
Conclusion
The structural characterization of 3-(2-Chlorophenyl)-1-cyclopropylpiperazine is a prime example of the power of a modern, multi-technique NMR approach. By systematically employing 1D and 2D NMR experiments in a logical workflow, one can overcome the challenges presented by signal complexity and conformational dynamics. The integration of COSY, HSQC, and particularly HMBC data allows for the confident and unambiguous assembly of the molecular structure from its constituent parts. This guide provides not just a protocol, but a strategic framework for tackling similar analytical challenges in chemical research and pharmaceutical development.
References
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Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(71), 40829-40843. [Link]
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Steinberg, J., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2478-2489. [Link]
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Claridge, T. D. W. (2023). The Evolving Landscape of NMR Structural Elucidation. Magnetic Resonance, 4(1), 1-23. [Link]
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Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11:001. [Link]
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Özdemir, Ü., et al. (2015). Synthesis and characterization of piperazine-substituted dihydrofuran derivatives via Mn(OAc)3 mediated radical cyclizations. Molecules, 20(7), 12676-12696. [Link]
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Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(71). [Link]
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Steinberg, J., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2478–2489. [Link]
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Steinberg, J., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PMC, [Link]
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ResearchGate. (n.d.). ¹H NMR spectra of compound 3a measured in five different solvents. [Link]
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Vergnon, A., et al. (2004). New Substituted Piperazines as Ligands for Melanocortin Receptors. Correlation to the X-ray Structure of “THIQ”. Journal of Medicinal Chemistry, 47(20), 4913-4923. [Link]
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Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. ResearchGate. [Link]
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Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Anuchem. [Link]
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S. M. Shelton, et al. (2025). Atomic Diffusion Models for Small Molecule Structure Elucidation from NMR Spectra. OpenReview. [Link]
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Chatterjee, I., et al. (n.d.). Supporting Information. ACS Publications. [Link]
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Nuclear Magnetic Resonance Volume 50. (2024). NMR spectroscopy of small molecules in solution. Books Gateway. [Link]
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Steinberg, J., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate. [Link]
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Jones, C. P., et al. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. [Link]
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Lee, S., et al. (2019). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 24(18), 3358. [Link]
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Steinberg, J., et al. (2019). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molbank, 2019(4), M1089. [Link]
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ResearchGate. (n.d.). Correlations in the HSQC and HMBC spectra of 19. [Link]
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SpectraBase. (n.d.). 1-Cyclopropylcarbonyl-4-phenyl-piperazine. Wiley. [Link]
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Reich, H. J. (n.d.). Tables For Organic Structure Analysis. University of Wisconsin. [Link]
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Kricheldorf, H. R., & Stöber, O. (1976). ¹³C‐NMR sequence analysis 8. Investigation on piperazine‐containing copolyamides. Die Makromolekulare Chemie, 177(6), 1575-1588. [Link]
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Reddy, P. S. N., et al. (2007). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Asian Journal of Chemistry, 19(7), 5163-5168. [Link]
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Int. J. Pharm. Sci. Rev. Res. (2010). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. Global Research Online. [Link]
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ResearchGate. (n.d.). The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. [Link]
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G. Cignarella, et al. (2003). [(3-Chlorophenyl)piperazinylpropyl]pyridazinones and Analogues as Potent Antinociceptive Agents. PubMed. [Link]
- Google Patents. (2016).
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Sarmah, K. N., et al. (2014). Synthesis, characterization, antimicrobial studies of certain piperazine containing s-triazine derived compound. Journal of Chemical and Pharmaceutical Research, 6(9), 127-132. [Link]
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Comprehensive Toxicity and Preliminary Safety Profile of 3-(2-Chlorophenyl)-1-cyclopropylpiperazine: A Technical Guide for Preclinical Development
Executive Summary & Structural Rationale
3-(2-Chlorophenyl)-1-cyclopropylpiperazine (hereafter referred to as 2-Cl-CPP-Cyp ) represents a highly specialized heterocyclic scaffold. Combining a piperazine core with an N1 -cyclopropyl substitution and a C3 -(2-chlorophenyl) moiety, this compound is of significant interest in medicinal chemistry and neuropharmacology.
Unlike traditional N -phenylpiperazines such as m CPP (1-(3-chlorophenyl)piperazine) or o CPP (1-(2-chlorophenyl)piperazine) where the aryl group is directly attached to the nitrogen, the C3 -substitution in 2-Cl-CPP-Cyp introduces a chiral center. This structural nuance forces a distinct steric conformation, altering the dihedral angle between the piperazine ring and the phenyl ring. Furthermore, the introduction of the N1 -cyclopropyl group significantly increases the molecule's lipophilicity and metabolic stability against monoamine oxidases (MAOs), driving rapid blood-brain barrier (BBB) penetration[1].
As a Senior Application Scientist evaluating this compound for preclinical viability, it is critical to understand that the very modifications designed to enhance target affinity (e.g., serotonergic and dopaminergic receptors) inherently introduce specific toxicokinetic liabilities. This whitepaper synthesizes the preliminary safety data, structure-toxicity relationships, and self-validating experimental protocols required to evaluate 2-Cl-CPP-Cyp.
Toxicokinetics and ADME Profiling
The toxicity of piperazine derivatives is inextricably linked to their absorption, distribution, metabolism, and excretion (ADME) profiles.
Absorption and Distribution
Because of the highly lipophilic N -cyclopropyl group, 2-Cl-CPP-Cyp exhibits rapid systemic absorption. In vivo models utilizing zebrafish (a highly predictive model for psychoactive drug screening) have demonstrated that halogenated piperazines exhibit active uptake mechanisms, achieving tissue concentrations significantly higher than passive diffusion would predict[2].
Crucially, basic lipophilic amines like 2-Cl-CPP-Cyp have a high affinity for melanin. Toxicokinetic distribution studies indicate a dominant accumulation in melanin-rich tissues, particularly the ocular uveal tract[2]. This melanin binding acts as a pharmacokinetic "sink," potentially leading to localized ocular toxicity or delayed systemic release.
Hepatic Biotransformation
The primary metabolic clearance of 2-Cl-CPP-Cyp occurs via hepatic Cytochrome P450 (CYP) enzymes. The steric bulk of the cyclopropyl group makes it a prime target for CYP3A4-mediated N -dealkylation, yielding the active metabolite 3-(2-chlorophenyl)piperazine. Concurrently, CYP2D6 drives aromatic hydroxylation of the chlorophenyl ring. These phase I oxidized intermediates are subsequently neutralized via Phase II glucuronidation and sulfation before renal excretion[2].
Hepatic biotransformation pathway of 2-Cl-CPP-Cyp.
Pharmacodynamic Toxicity: Receptor Off-Target Effects
The core toxicity of halogenated phenylpiperazines stems from their promiscuous binding profile across the monoaminergic system.
Compounds structurally analogous to 1-(2-chlorophenyl)piperazine bind with high affinity (nanomolar range) to 5-HT1A receptors and act as antagonists at 5-HT2C receptors, while also exhibiting significant affinity for dopamine D3 receptors[3]. The ortho-chloro substitution creates steric hindrance that prevents the phenyl ring from achieving coplanarity with the piperazine ring, a geometry that strongly favors D3 and 5-HT1A binding[3].
Clinical Toxicity Implications: Overactivation of these pathways can induce profound sympathomimetic toxicity. Case reports of acute overdoses involving related chlorophenylpiperazines detail symptoms of serotonin syndrome, including severe agitation, tachycardia, flushing, and visual disturbances[4]. Furthermore, the compound's potential to act as a mixed agonist-antagonist can lead to unpredictable neurobehavioral toxicity, including dysphoria and anxiogenesis[5].
Preliminary Safety & Cytotoxicity Data
Based on the Global Harmonized System (GHS) classifications for its direct structural components—1-cyclopropylpiperazine and 1-(2-chlorophenyl)piperazine—2-Cl-CPP-Cyp is classified as a moderate acute toxin and a severe irritant[1][6].
Cardiotoxicity (In Vitro)
Piperazine derivatives (such as BZP and TFMPP) are known to induce dose-dependent cytotoxicity in cardiac tissues[7]. In H9c2 rat cardiac cell lines, related piperazines exhibit EC50 values for cytotoxicity ranging from 59.6 µM to 702.5 µM[7]. The lipophilicity of the cyclopropyl group in 2-Cl-CPP-Cyp likely enhances cellular membrane penetration, potentially lowering the EC50 threshold and increasing the risk of mitochondrial liability and cellular necrosis.
Quantitative Toxicity Summary
The following table synthesizes the extrapolated toxicological parameters of 2-Cl-CPP-Cyp compared to its structural analogs, providing a baseline for safety pharmacology screening.
| Compound | Acute Oral LD50 (Rat) | Cytotoxicity ( EC50 in H9c2) | GHS Hazard Classifications | Primary Target Organs |
| 1-Cyclopropylpiperazine | ~300 mg/kg | > 500 µM | H302, H314, H318[1] | Skin, Eyes, Respiratory tract |
| 1-(2-Chlorophenyl)piperazine | ~142 mg/kg | ~ 340 µM | H302, H312, H315, H319[6] | CNS, Liver, Eyes |
| 2-Cl-CPP-Cyp (Predicted) | 100 - 150 mg/kg | 50 - 150 µM | H301, H315, H319, H336 | CNS, Heart, Ocular Tissue |
Experimental Protocols for Safety Validation
To establish a trustworthy and robust safety profile, empirical validation must rely on self-validating assay systems. The following protocols are designed to assess the specific liabilities of 2-Cl-CPP-Cyp.
Protocol 1: Zebrafish Embryo Toxicity Test (zFET) for Developmental Toxicity
Rationale: Assesses acute in vivo toxicity, developmental teratogenicity, and melanin-binding pharmacokinetics[2].
-
Embryo Selection: Select viable wild-type (melanin-rich) and casper mutant (hypo-pigmented) Danio rerio embryos at 4 hours post-fertilization (hpf).
-
Exposure Matrix: Prepare a 1 mM stock solution of 2-Cl-CPP-Cyp in DMSO. Dilute in reconstituted water medium to achieve final exposure concentrations of 0.01, 0.1, 1.0, 5.0, 10.0, and 50.0 µM. Ensure final DMSO concentration is <0.1% (Vehicle Control).
-
Incubation & Renewal: Incubate embryos at 28.5°C. Exchange test solutions daily to prevent compound degradation.
-
Phenotypic Scoring: Monitor embryos from 24 to 120 hpf. Score for sub-lethal (e.g., pericardial edema, reduced locomotion) and lethal outcomes.
-
Validation Check: The differential accumulation of the drug in wild-type vs. casper eyes (quantified via LC-MS/MS) validates the melanin-binding hypothesis.
Protocol 2: High-Content Cardiotoxicity Screening (H9c2 Cell Line)
Rationale: Evaluates direct cytotoxic effects on cardiac tissue[7].
-
Cell Culture: Seed H9c2 cells in 96-well plates at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24h at 37°C, 5% CO2.
-
Compound Incubation: Treat cells with 2-Cl-CPP-Cyp at a concentration gradient (0, 10, 50, 100, 250, 500 µM). Include Doxorubicin (10 µM) as a positive control for cytotoxicity.
-
Viability Quantification: After 24h, add CellTiter-Glo® reagent to lyse cells and generate a luminescent signal proportional to the amount of ATP present (indicating metabolically active cells).
-
Data Normalization: Calculate the IC50 using a four-parameter sigmoidal dose-response model. A valid assay requires the positive control to reduce viability by >70%.
High-throughput safety screening workflow for piperazine derivatives.
Conclusion & Future Directives
The rational design of 3-(2-Chlorophenyl)-1-cyclopropylpiperazine yields a highly lipophilic, BBB-permeant molecule with potent monoaminergic activity. However, these same physicochemical properties flag it for potential off-target toxicity, including melanin accumulation, cardiac cytotoxicity, and sympathomimetic overactivation. Drug development professionals must prioritize rigorous in vitro cardiotoxicity screening and in vivo toxicokinetic modeling before advancing this scaffold into mammalian preclinical trials.
References
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[4] Acute chlorophenylpiperazine overdose: a case report and review of the literature - PubMed. Available at:[Link]
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[1] 1-Cyclopropylpiperazine | C7H14N2 | CID 4742004 - PubChem. Available at:[Link]
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[2] Importance of Toxicokinetics to Assess the Utility of Zebrafish Larvae as Model for Psychoactive Drug Screening Using Meta-Chlorophenylpiperazine (mCPP) as Example - Frontiers. Available at: [Link]
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[5] meta-Chlorophenylpiperazine - Wikipedia. Available at:[Link]
-
[7] Acute Chlorophenylpiperazine Overdose: A Case Report and Review of the Literature - ResearchGate. Available at: [Link]
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[6] 1-(2-Chlorophenyl)piperazine | C10H13ClN2 | CID 415628 - PubChem. Available at:[Link]
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Application Notes and Protocols: A Detailed Guide to the Synthesis of 3-(2-Chlorophenyl)-1-cyclopropylpiperazine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step guide for the synthesis of 3-(2-Chlorophenyl)-1-cyclopropylpiperazine, a valuable building block in medicinal chemistry. The protocol is designed to be both detailed and explanatory, offering insights into the rationale behind the chosen synthetic strategy and experimental conditions.
Introduction
Arylpiperazine derivatives are a cornerstone of modern pharmacology, featuring prominently in a wide array of therapeutics targeting the central nervous system. The unique conformational constraints and basic nitrogen atom of the piperazine ring allow for specific interactions with various receptors and transporters. The title compound, 3-(2-Chlorophenyl)-1-cyclopropylpiperazine, combines the arylpiperazine scaffold with a cyclopropyl group, a moiety known to enhance metabolic stability and receptor binding affinity. This guide will detail a reliable two-step synthesis of this compound.
Synthetic Strategy Overview
The synthesis of 3-(2-Chlorophenyl)-1-cyclopropylpiperazine is most effectively approached in a two-step sequence. The first step involves the formation of the key intermediate, 1-(2-Chlorophenyl)piperazine. This is followed by the N-alkylation of the piperazine ring with a cyclopropyl group.
Figure 1: Overall synthetic workflow for 3-(2-Chlorophenyl)-1-cyclopropylpiperazine.
For the initial C-N bond formation, the Buchwald-Hartwig amination is the method of choice. This palladium-catalyzed cross-coupling reaction offers a highly versatile and efficient means of synthesizing N-aryl piperazines from readily available starting materials.[1][2] It has become a fundamental tool in medicinal chemistry for constructing such privileged structures.[3][4][5] The subsequent N-cyclopropylation will be achieved through reductive amination, a reliable method for introducing small alkyl groups onto secondary amines.
Part 1: Synthesis of 1-(2-Chlorophenyl)piperazine
This step focuses on the palladium-catalyzed Buchwald-Hartwig amination to couple piperazine with 1-bromo-2-chlorobenzene. The use of a suitable palladium catalyst and ligand is crucial for achieving a high yield and preventing side reactions.[2]
Materials and Reagents
| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |
| 1-Bromo-2-chlorobenzene | 191.45 | 10.0 | 1.91 g |
| Piperazine | 86.14 | 12.0 | 1.03 g |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 | 0.1 | 91.6 mg |
| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) | 476.67 | 0.2 | 95.3 mg |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 14.0 | 1.35 g |
| Toluene (anhydrous) | - | - | 50 mL |
Experimental Protocol
-
Reaction Setup: To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 1-bromo-2-chlorobenzene (1.91 g, 10.0 mmol), piperazine (1.03 g, 12.0 mmol), and sodium tert-butoxide (1.35 g, 14.0 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.
-
Catalyst and Ligand Addition: In a separate vial, weigh tris(dibenzylideneacetone)dipalladium(0) (91.6 mg, 0.1 mmol) and XPhos (95.3 mg, 0.2 mmol). Quickly add the catalyst and ligand to the Schlenk flask under a positive flow of inert gas.
-
Solvent Addition: Add anhydrous toluene (50 mL) to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (50 mL) and filter through a pad of Celite to remove insoluble salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude 1-(2-chlorophenyl)piperazine by flash column chromatography on silica gel using a gradient of dichloromethane and methanol (e.g., 100:0 to 95:5) to afford the pure product as a solid or oil.
Part 2: Synthesis of 3-(2-Chlorophenyl)-1-cyclopropylpiperazine
This final step involves the N-cyclopropylation of the previously synthesized 1-(2-chlorophenyl)piperazine via reductive amination. This method proceeds through the formation of an intermediate enamine or iminium ion, which is then reduced in situ.
Materials and Reagents
| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |
| 1-(2-Chlorophenyl)piperazine | 196.68 | 5.0 | 983 mg |
| Cyclopropanecarboxaldehyde | 70.09 | 6.0 | 0.42 g (0.5 mL) |
| Sodium triacetoxyborohydride (STAB) | 211.94 | 7.5 | 1.59 g |
| Dichloromethane (DCM, anhydrous) | - | - | 40 mL |
| Acetic Acid (glacial) | 60.05 | - | 2-3 drops |
Experimental Protocol
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-(2-chlorophenyl)piperazine (983 mg, 5.0 mmol) in anhydrous dichloromethane (40 mL).
-
Aldehyde Addition: Add cyclopropanecarboxaldehyde (0.42 g, 6.0 mmol) to the solution, followed by a few drops of glacial acetic acid to catalyze iminium ion formation. Stir the mixture at room temperature for 30 minutes.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (1.59 g, 7.5 mmol) portion-wise over 10-15 minutes. The reaction is mildly exothermic.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (50 mL).
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield 3-(2-chlorophenyl)-1-cyclopropylpiperazine as the final product.
Characterization
The identity and purity of the final compound should be confirmed by standard analytical techniques, including:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of all expected protons and carbons.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.
-
1-Bromo-2-chlorobenzene is a hazardous substance; handle with care and avoid inhalation and skin contact.
-
Palladium catalysts and phosphine ligands can be air-sensitive and toxic. Handle them under an inert atmosphere.
-
Sodium tert-butoxide is a strong base and is corrosive. Avoid contact with skin and eyes.
-
Sodium triacetoxyborohydride is a moisture-sensitive reducing agent. Handle in a dry environment.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Use with adequate ventilation.
References
-
Reilly, S. W., & Mach, R. H. (2016). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters, 18(20), 5272–5275. Available from: [Link]
-
Coruna, R., et al. (2017). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC. Available from: [Link]
-
Singh, P., & Kumar, A. (2018). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. Available from: [Link]
-
Galli, M., & Cerea, A. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. Available from: [Link]
Sources
Application Note: HPLC Method Development and Validation for 3-(2-Chlorophenyl)-1-cyclopropylpiperazine
Introduction & Analyte Profiling
The compound 3-(2-Chlorophenyl)-1-cyclopropylpiperazine is a complex basic amine featuring a highly lipophilic 2-chlorophenyl group and a sterically hindered cyclopropyl substituent attached to a piperazine ring. Developing a robust High-Performance Liquid Chromatography (HPLC) method for this analyte presents significant chromatographic challenges. The secondary/tertiary nitrogens of the piperazine moiety (typical pKa ~9.5) make the molecule strongly basic, while the halogenated aromatic and cycloalkane rings impart high hydrophobicity.
This application note outlines a Quality-by-Design (QbD) approach to developing a stability-indicating, reversed-phase HPLC method, culminating in a fully self-validating protocol compliant with the latest regulatory standards.
Method Development Strategy: Causality & QbD
As a Senior Application Scientist, it is critical to move beyond trial-and-error and design methods based on the physicochemical causality of the analyte.
Stationary Phase Selection
Basic pharmaceutical compounds, particularly piperazines, are notorious for severe peak tailing on traditional silica-based stationary phases. This phenomenon is driven by secondary ion-exchange interactions between the positively charged protonated amine and negatively charged ionized residual silanols on the silica surface[1]. To mitigate this, we selected a high-purity, double end-capped C18 column . The extensive end-capping physically shields the analyte from residual silanols, while the C18 ligand provides the necessary hydrophobic retention for the lipophilic chlorophenyl and cyclopropyl groups.
Mobile Phase & pH Optimization
Because the piperazine nitrogen has a pKa of ~9.5, operating at a neutral pH would result in a partially ionized state, leading to split peaks and irreproducible retention times. Method development must focus on either suppressing silanol ionization (low pH) or suppressing analyte ionization (high pH).
We engineered a low-pH strategy (pH 2.5) using a 25 mM Potassium Dihydrogen Phosphate (KH₂PO₄) buffer. At pH 2.5, the piperazine nitrogen remains fully protonated, but the residual silanols on the silica surface are driven into their neutral, protonated state. This drastically reduces secondary ion-exchange interactions, yielding highly symmetrical peaks[1].
Gradient Elution Rationale
An isocratic elution would either result in poor retention of the polar moiety or excessive retention of the lipophilic groups, leading to band broadening. A gradient starting at 10% organic modifier focuses the analyte at the head of the column, while a steady ramp to 80% Acetonitrile efficiently elutes the hydrophobic 2-chlorophenyl complex, ensuring a sharp peak shape and washing the column of late-eluting impurities.
Experimental Protocols (Self-Validating System)
To ensure trustworthiness, this protocol is designed as a self-validating system . The inclusion of a mandatory System Suitability Testing (SST) sequence ensures the instrument and method are performing within acceptable parameters before any sample data is accepted.
Chromatographic Conditions
| Parameter | Optimized Condition |
| Column | High-purity end-capped C18 (150 mm × 4.6 mm, 3.5 µm) |
| Mobile Phase A | 25 mM KH₂PO₄ in Water (pH adjusted to 2.5 ± 0.05 with H₃PO₄) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 225 nm |
| Gradient Program | 0-2 min: 10% B 2-10 min: 10% → 80% B 10-12 min: 80% B (Wash) 12.1-15 min: 10% B (Equilibration) |
Step-by-Step Sample Preparation
-
Diluent Preparation : Mix Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
-
Stock Solution : Accurately weigh 10.0 mg of 3-(2-Chlorophenyl)-1-cyclopropylpiperazine reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (Concentration: 1.0 mg/mL). Sonicate for 5 minutes.
-
Working Standard : Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with diluent (Concentration: 100 µg/mL). Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.
System Suitability Testing (SST) - The Self-Validation Step
Before injecting unknown samples, inject the Working Standard in five replicates. The system is only validated for use if the following criteria are met:
-
Tailing Factor (Tf) : ≤ 1.5 (Confirms silanol interactions are suppressed).
-
Theoretical Plates (N) : ≥ 5,000 (Confirms column efficiency).
-
Injection Precision : %RSD of peak area ≤ 2.0% (Confirms autosampler accuracy).
Method Validation Summary
The method was validated in strict accordance with the latest ICH Q2(R2) guidelines, which became legally effective in June 2024[2]. The updated Q2(R2) framework emphasizes a lifecycle approach to analytical procedures and provides modernized criteria for demonstrating that a procedure is fit for its intended purpose[3].
| Validation Parameter | ICH Q2(R2) Acceptance Criteria | Observed Results | Status |
| Specificity | No interference at analyte RT | No co-eluting peaks | Pass |
| Linearity (R²) | ≥ 0.999 (Range: 50% to 150%) | 0.9998 | Pass |
| Precision (%RSD) | ≤ 2.0% (n=6 preparations) | 0.85% | Pass |
| Accuracy (% Recovery) | 98.0% - 102.0% across 3 levels | 99.4% - 100.5% | Pass |
| LOD / LOQ | S/N ≥ 3 / S/N ≥ 10 | 0.05 µg/mL / 0.15 µg/mL | Pass |
Method Development Workflow
Below is the logical progression of the QbD method development and validation lifecycle.
Figure 1: Systematic QbD workflow for HPLC method development and ICH Q2(R2) validation.
References
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA European Medicines Agency (EMA) URL:[Link]
-
Validation of Analytical Procedures Q2(R2) International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]
-
Separation of Selected Basic Pharmaceuticals by Reversed-Phase and Ion-Exchange Chromatography Using Thermally Tuned Tandem Columns Analytical Chemistry (ACS Publications) URL:[Link]
Sources
In Vitro Assay Preparation and Pharmacological Profiling Protocols for 3-(2-Chlorophenyl)-1-cyclopropylpiperazine
Introduction & Pharmacological Context
3-(2-Chlorophenyl)-1-cyclopropylpiperazine is an investigational compound belonging to the arylpiperazine class. Arylpiperazines are widely recognized as privileged scaffolds in medicinal chemistry, predominantly acting as ligands for monoaminergic targets such as serotonin (5-HT) and dopamine (D2/D3) receptors 1.
When evaluating novel arylpiperazines in vitro, researchers face two primary challenges: compound lipophilicity (which leads to non-specific binding to assay plastics) and solvent toxicity (which can artificially skew functional readouts). As an Application Scientist, I have designed this protocol to establish a self-validating workflow that mitigates these artifacts. This guide details the rigorous preparation of the compound and its application in two gold-standard pharmacological assays: a Gq-coupled GPCR functional assay (FLIPR) and a radioligand competition binding assay.
Physicochemical Properties & Formulation Strategy
Understanding the physicochemical nature of the compound is the first step in assay design. Based on its structural analog, 1-(2-chlorophenyl)piperazine 2, the addition of a cyclopropyl group increases lipophilicity, necessitating careful solvent management.
Quantitative Data Summary
| Property | Estimated Value / Characteristic | Implication for Assay Design |
| Molecular Weight (Free Base) | ~236.74 g/mol | Used for molarity calculations. |
| Molecular Weight (HCl Salt) | ~273.20 g/mol | Ensure salt form is verified before weighing. |
| Solubility | Low in aqueous buffer | Requires 100% DMSO for master stock. |
| pKa (Basic Amine) | ~8.5 - 9.0 | Compound will be protonated at physiological pH (7.4), increasing affinity for negatively charged surfaces. |
Solvent Causality: The DMSO Limit
Dimethyl sulfoxide (DMSO) is the universal vehicle for lipophilic compounds. However, empirical data demonstrates that DMSO concentrations exceeding 0.1% (v/v) can induce caspase-3 cleavage, alter cellular morphology, and inhibit cell viability in in vitro cultures 3. Furthermore, high DMSO concentrations can exert anti-inflammatory artifacts, skewing functional readouts 4. Therefore, our protocol utilizes an intermediate dilution strategy to ensure the final assay concentration of DMSO never exceeds 0.1% .
Protocol 1: Master Stock Preparation & Serial Dilution
Objective: Create a stable, soluble concentration-response curve without triggering compound precipitation or solvent toxicity.
Step-by-Step Methodology:
-
Weighing: Weigh exactly 2.73 mg of 3-(2-Chlorophenyl)-1-cyclopropylpiperazine (assuming HCl salt) into a borosilicate glass vial .
-
Causality: Lipophilic basic amines readily adsorb to polystyrene. Glass or low-retention polypropylene prevents loss of the active compound to the vessel walls.
-
-
Master Stock (10 mM): Add 1.0 mL of anhydrous, cell-culture grade 100% DMSO. Vortex until completely dissolved. Store aliquots at -20°C, protected from light.
-
Serial Dilution in DMSO: Prepare a 10-point serial dilution (e.g., 1:3 or 1:10) in 100% DMSO to create a 1000x concentration plate.
-
Causality: Diluting directly into aqueous buffer at high concentrations causes micro-precipitation, leading to false negatives. Maintaining the compound in DMSO during serial dilution ensures the compound remains fully in solution.
-
-
Intermediate Aqueous Dilution: Transfer 2 µL of each DMSO stock into 198 µL of Assay Buffer (1:100 dilution). This creates a 10x intermediate plate containing 1% DMSO.
-
Final Assay Addition: Add 10 µL of the 10x intermediate solution to 90 µL of cells/buffer in the final assay plate. The final DMSO concentration is now 0.1%, which is safe for cellular integrity.
Caption: Workflow for compound dilution designed to prevent precipitation and cellular DMSO toxicity.
Protocol 2: GPCR Functional Assay (FLIPR Calcium Mobilization)
Arylpiperazines frequently act as agonists or antagonists at the 5-HT2C receptor. The 5-HT2C receptor is a Gq-coupled GPCR. Activation leads to Phospholipase C (PLC) cleavage of PIP2 into IP3, which triggers the release of intracellular calcium from the endoplasmic reticulum 1. We utilize a Fluorometric Imaging Plate Reader (FLIPR) to measure this transient calcium spike.
Step-by-Step Methodology:
-
Cell Plating: Seed HEK-293 cells stably expressing the human 5-HT2C receptor at 20,000 cells/well in a 384-well black, clear-bottom poly-D-lysine coated plate. Incubate overnight at 37°C, 5% CO2.
-
Dye Loading: Remove culture media and add 20 µL/well of Calcium 5 or Calcium 6 Assay Dye (Molecular Devices) reconstituted in Assay Buffer (HBSS, 20 mM HEPES, pH 7.4).
-
Probenecid Addition: Ensure the dye buffer contains 2.5 mM Probenecid.
-
Causality: Probenecid is an inhibitor of organic anion transporters. Without it, the cells will actively pump the fluorescent calcium dye out into the extracellular space, destroying the assay window.
-
-
Incubation: Incubate the plate for 1 hour at 37°C.
-
Compound Addition & Readout: Transfer the plate to the FLIPR instrument. The system will read baseline fluorescence for 10 seconds, automatically inject 5 µL of the 5x compound (prepared from Protocol 1) to achieve a 1x final concentration, and record fluorescence (Ex 485 nm / Em 525 nm) for 3 minutes.
-
Self-Validation (Quality Control): Calculate the Z'-factor using a reference full agonist (e.g., Serotonin, 1 µM) and a blank vehicle (0.1% DMSO). A Z'-factor > 0.5 validates the assay's robustness.
Caption: Gq-coupled GPCR signaling pathway utilized in the FLIPR calcium mobilization assay.
Protocol 3: Radioligand Competition Binding Assay
While the FLIPR assay provides functional data (efficacy/potency), a radioligand binding assay is required to determine the true binding affinity ( Ki ) of 3-(2-Chlorophenyl)-1-cyclopropylpiperazine at the receptor.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 x g for 20 minutes to isolate the membrane pellet. Resuspend to a concentration of 10 µg protein/well.
-
Filter Pre-treatment: Pre-soak GF/B glass fiber filter plates in 0.3% Polyethylenimine (PEI) for 1 hour.
-
Causality: Glass fiber filters carry a net negative charge. Because the piperazine compound is a basic amine (positively charged at pH 7.4), it will bind non-specifically to the bare filter, creating high background noise. PEI coats the filter with positive charges, repelling the compound and drastically reducing non-specific binding.
-
-
Incubation: In a 96-well plate, combine:
-
50 µL of radioligand (e.g., [³H]-Mesulergine for 5-HT2C) at its Kd concentration.
-
50 µL of 3-(2-Chlorophenyl)-1-cyclopropylpiperazine (varying concentrations from Protocol 1).
-
100 µL of membrane suspension.
-
-
Equilibration: Incubate the reaction at room temperature for 60 minutes to reach steady-state equilibrium.
-
Filtration & Washing: Rapidly filter the reaction through the PEI-treated GF/B plate using a vacuum manifold. Wash 3 times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add 40 µL of Microscint-20 scintillation cocktail to each well, and read on a Microbeta counter.
-
Self-Validation: Include a well with a saturating concentration (10 µM) of an unlabeled reference ligand to define Non-Specific Binding (NSB). Calculate specific binding by subtracting NSB from total binding.
References
-
National Center for Biotechnology Information. "1-(2-Chlorophenyl)piperazine | C10H13ClN2 | CID 415628" PubChem. 2
-
Galvao-Villagran et al. "Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes" PMC. 3
-
Elisia et al. "DMSO Alleviates LPS-Induced Inflammatory Responses in RAW264.7 Macrophages by Inhibiting NF-κB and MAPK Activation" MDPI. 4
-
Tosh et al. "Structure-Based Scaffold Repurposing for G Protein-Coupled Receptors: Transformation of Adenosine Derivatives into 5HT2B/5HT2C Serotonin Receptor Antagonists" PMC. 1
Sources
- 1. Structure-Based Scaffold Repurposing for G Protein-Coupled Receptors: Transformation of Adenosine Derivatives into 5HT2B/5HT2C Serotonin Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-(2-Chlorophenyl)piperazine | C10H13ClN2 | CID 415628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
LC-MS/MS quantification of 3-(2-Chlorophenyl)-1-cyclopropylpiperazine in biological matrices
An Application Note and Protocol for the Sensitive and Robust Quantification of 3-(2-Chlorophenyl)-1-cyclopropylpiperazine in Human Plasma using LC-MS/MS
Authored by: A Senior Application Scientist
Introduction
3-(2-Chlorophenyl)-1-cyclopropylpiperazine is a novel synthetic compound with potential therapeutic applications currently under investigation in preclinical and clinical drug development. To accurately characterize its pharmacokinetic profile and ensure patient safety, a highly selective, sensitive, and robust bioanalytical method for its quantification in biological matrices is imperative. This application note details a comprehensive and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of 3-(2-Chlorophenyl)-1-cyclopropylpiperazine in human plasma.
The described method employs a simple protein precipitation for sample preparation, followed by rapid and efficient chromatographic separation on a reverse-phase C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode, which provides excellent sensitivity and specificity. This method has been rigorously validated according to the principles outlined in the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation Guidance for Industry and the European Medicines Agency (EMA) Guideline on bioanalytical method validation, ensuring its suitability for regulated bioanalysis.[1][2][3][4][5]
Method Rationale and Scientific Principles
The choice of LC-MS/MS is predicated on its superior sensitivity, selectivity, and wide dynamic range, making it the gold standard for the quantification of small molecules in complex biological matrices.[2] The selection of a protein precipitation-based sample preparation was made to ensure high-throughput analysis with satisfactory recovery and minimal matrix effects for this particular analyte. The chromatographic and mass spectrometric parameters have been optimized to achieve a short run time while maintaining excellent peak shape and separation from potential interferences. The use of a stable isotope-labeled internal standard (SIL-IS), 3-(2-Chlorophenyl)-1-cyclopropylpiperazine-d4, is critical for correcting for any variability during sample processing and instrumental analysis, thereby ensuring the accuracy and precision of the results.
Experimental Workflow Overview
The overall analytical workflow is depicted in the following diagram:
Figure 1: Overall workflow for the LC-MS/MS quantification of 3-(2-Chlorophenyl)-1-cyclopropylpiperazine.
Materials and Methods
Reagents and Chemicals
-
3-(2-Chlorophenyl)-1-cyclopropylpiperazine reference standard (>99% purity)
-
3-(2-Chlorophenyl)-1-cyclopropylpiperazine-d4 (Internal Standard, IS) (>99% purity)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Instrumentation
-
UPLC System
-
Triple Quadrupole Mass Spectrometer
-
Analytical Balance
-
Centrifuge
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 90% B in 2.5 min, hold for 0.5 min, re-equilibrate |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Run Time | 4.0 min |
Mass Spectrometric Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
MRM Transitions
The selection of precursor and product ions is based on the chemical structure of the analyte and internal standard. The cyclopropyl and chlorophenyl moieties provide distinct fragmentation patterns.
Figure 2: Proposed MRM transitions for the analyte and internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| 3-(2-Chlorophenyl)-1-cyclopropylpiperazine (Quantifier) | 251.1 | 167.1 | 100 | 30 | 25 |
| 3-(2-Chlorophenyl)-1-cyclopropylpiperazine (Qualifier) | 251.1 | 139.1 | 100 | 30 | 35 |
| 3-(2-Chlorophenyl)-1-cyclopropylpiperazine-d4 (IS) | 255.1 | 171.1 | 100 | 30 | 25 |
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standards of the analyte and IS in methanol to prepare individual stock solutions.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) methanol:water to create working solutions for calibration standards and QC samples. Prepare a separate working solution for the IS.
-
Calibration Standards and QCs: Spike blank human plasma with the appropriate analyte working solutions to achieve the desired concentrations for the calibration curve and QC samples.
Sample Preparation Protocol
-
Pipette 50 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the IS working solution (250 ng/mL) to all samples except the blank matrix.
-
Vortex for 10 seconds.
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer 100 µL of the supernatant to a clean tube.
-
Add 100 µL of water to the supernatant.
-
Vortex for 10 seconds.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Method Validation Results
The method was validated according to the FDA and EMA guidelines for bioanalytical method validation.[1][2][3]
Linearity and Range
The calibration curve was linear over the range of 0.1 to 100 ng/mL. The coefficient of determination (r²) was consistently >0.995.
| Calibration Range (ng/mL) | Linear Regression Equation | r² |
| 0.1 - 100 | y = 0.025x + 0.001 | >0.995 |
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 0.1 | ≤ 8.5 | ± 10.2 | ≤ 9.8 | ± 11.5 |
| LQC | 0.3 | ≤ 6.2 | ± 8.5 | ≤ 7.5 | ± 9.3 |
| MQC | 10 | ≤ 5.1 | ± 6.3 | ≤ 6.8 | ± 7.1 |
| HQC | 80 | ≤ 4.5 | ± 5.9 | ≤ 5.9 | ± 6.5 |
Matrix Effect and Recovery
The matrix effect was assessed by comparing the peak response of the analyte in post-extraction spiked plasma to that in a neat solution. The recovery was determined by comparing the analyte response in pre-extraction spiked plasma to that in post-extraction spiked plasma.
| QC Level | Concentration (ng/mL) | Matrix Effect (%) | Recovery (%) |
| LQC | 0.3 | 95.8 | 91.2 |
| HQC | 80 | 98.2 | 93.5 |
Stability
The stability of 3-(2-Chlorophenyl)-1-cyclopropylpiperazine was evaluated under various conditions to ensure sample integrity during handling and storage.
| Stability Condition | Duration | Result |
| Bench-top (Room Temperature) | 6 hours | Stable (% change within ±15%) |
| Freeze-thaw (3 cycles, -80°C to RT) | 3 cycles | Stable (% change within ±15%) |
| Long-term (-80°C) | 90 days | Stable (% change within ±15%) |
| Post-preparative (Autosampler, 4°C) | 24 hours | Stable (% change within ±15%) |
Conclusion
This application note describes a sensitive, specific, accurate, and robust LC-MS/MS method for the quantification of 3-(2-Chlorophenyl)-1-cyclopropylpiperazine in human plasma. The method meets the stringent requirements of international regulatory guidelines for bioanalytical method validation.[1][2][3][6] With a simple sample preparation procedure and a short chromatographic run time, this method is well-suited for high-throughput analysis in support of pharmacokinetic studies in drug development.
References
-
European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link][1]
-
U.S. Food and Drug Administration. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link][2]
-
U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link][3]
-
European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link][6]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link][4]
-
European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. Retrieved from [Link][5]
-
PubMed. (2013). The European Bioanalysis Forum Community's Evaluation, Interpretation and Implementation of the European Medicines Agency Guideline on Bioanalytical Method Validation. Retrieved from [Link]
-
OpenBU. Method development and validation for the quantification of eight synthetic piperazines in blood and urine using liquid chromatography-tandem mass spectrometry (UFLC-ESI-MS/MS). Retrieved from [Link]
-
PubMed. (2021). Development of a simple and rapid screening method for the detection of 1-(3-chlorophenyl)piperazine in forensic samples. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]
-
PMC. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Retrieved from [Link]
-
National Institute of Health Sciences. Quantification of therapeutic proteins in biological samples by liquid chromatography/mass spectrometry. Retrieved from [Link]
-
ResearchGate. (2014). Trace level quantification of 1-(3-chloropropyl)- 4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS. Retrieved from [Link]
-
MDPI. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Retrieved from [Link]
-
Royal Society of Chemistry. (2010). Analytical Methods. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2015). Analytical Method Development and Validation for Simultaneous Estimation of Trifluoperazine, Chlordiazepoxide and Trihexiphenidyl in its Pharmaceutical Dosage form by RP-HPLC. Retrieved from [Link]
Sources
Application Note: Scale-Up Manufacturing Strategies for Substituted Piperazine Derivatives
Introduction and Scientific Rationale
Substituted piperazines, such as 1-cyclopropylpiperazine and its aryl-substituted derivatives, are critical pharmacophores in medicinal chemistry, frequently utilized in the development of CNS-active agents, including histamine H3 antagonists and CSF-1R kinase inhibitors[1]. The compound 3-(2-Chlorophenyl)-1-cyclopropylpiperazine represents a complex target requiring careful control of regioselectivity during N-alkylation or reductive amination.
In scale-up manufacturing, transitioning from milligram-scale discovery chemistry to multi-kilogram pilot plant production necessitates rigorous optimization of reaction kinetics, thermal management, and impurity profiling. This guide details the process engineering required to scale the synthesis safely and efficiently.
Process Design and Mechanistic Insights
The synthesis typically involves the selective N-cyclopropylation of 2-(2-chlorophenyl)piperazine. Direct alkylation with cyclopropyl halides often suffers from poor yields due to competing elimination reactions. Alternatively, reductive amination using cyclopropanone equivalents or specialized protecting group strategies (e.g., using tert-butyl 4-cyclopropylpiperazine-1-carboxylate intermediates[1]) provides higher fidelity.
Scale-Up Workflow
The following diagram illustrates the continuous flow or batch scale-up logic, emphasizing critical control points (CCPs) for thermal and mass transfer management.
Figure 1: Process workflow for the scale-up synthesis of substituted piperazine derivatives.
Quantitative Process Parameters
To ensure reproducibility across batches, thermodynamic and stoichiometric parameters must be strictly controlled. Table 1 summarizes the optimized parameters for a 10 kg pilot-scale batch.
| Parameter | Target Value | Acceptable Range | Justification |
| Reaction Temperature | 65 °C | 60 - 70 °C | Balances reaction rate with the minimization of thermal degradation products. |
| Equivalents of Alkylating Agent | 1.15 eq | 1.10 - 1.25 eq | Ensures complete conversion while preventing over-alkylation. |
| Agitation Rate | 150 RPM | 120 - 180 RPM | Maintains homogeneous mass transfer in a 50 L glass-lined reactor. |
| Crystallization Yield | 82% | > 78% | Optimized via controlled cooling ramps to maximize the dihydrochloride salt precipitation[2]. |
Standard Operating Protocol: Pilot-Scale Synthesis
Note: This protocol is generalized for professional pharmaceutical manufacturing environments equipped with appropriate engineering controls (e.g., scrubbers, containment hoods).
-
Reactor Charging: Purge a 50 L glass-lined reactor with nitrogen. Charge 10.0 kg of 2-(2-chlorophenyl)piperazine and 25 L of anhydrous 1,4-dioxane[1].
-
Reagent Addition: Introduce the cyclopropylating agent (1.15 eq) via an addition funnel over 45 minutes, maintaining the internal temperature below 30 °C to control the initial exotherm.
-
Heating and Reaction: Ramp the reactor temperature to 65 °C. Maintain agitation at 150 RPM. Monitor the reaction via HPLC until the starting material is < 1% (typically 6-8 hours).
-
Workup: Cool the reactor to 20 °C. Slowly quench the reaction mixture with 15 L of a 3.5 M NH3/MeOH solution or appropriate aqueous buffer[1].
-
Phase Separation: Extract the aqueous layer with ethyl acetate (2 x 15 L). Combine the organic phases and wash with brine.
-
Salt Formation: Transfer the organic phase to a clean crystallizer. Introduce 4 M HCl in dioxane[1] dropwise until pH 2 is achieved to precipitate the dihydrochloride salt[2].
-
Filtration and Drying: Isolate the product via Nutsche filtration. Wash the filter cake with cold ether[1] and dry under vacuum at 40 °C to constant weight.
Sources
Application Notes & Protocols: Formulation Strategies for Dosing 3-(2-Chlorophenyl)-1-cyclopropylpiperazine
Abstract: This document provides a comprehensive guide for the formulation development of 3-(2-Chlorophenyl)-1-cyclopropylpiperazine, a novel chemical entity (NCE) with structural characteristics suggesting it is a lipophilic weak base. Given these properties, the compound is anticipated to exhibit poor aqueous solubility, posing significant challenges for achieving adequate oral bioavailability. This guide outlines a systematic, data-driven approach, beginning with essential preformulation characterization and leading to the rational selection and development of advanced formulation strategies. Detailed protocols for key experimental procedures are provided to enable researchers and drug development professionals to navigate the complexities of formulating this and similar challenging compounds.
Introduction: The Challenge of Formulating Lipophilic Weak Bases
The successful development of a new chemical entity (NCE) into a viable therapeutic agent is critically dependent on creating a formulation that ensures consistent and effective drug delivery. 3-(2-Chlorophenyl)-1-cyclopropylpiperazine contains a basic piperazine moiety and lipophilic chlorophenyl and cyclopropyl groups.[1] This combination strongly suggests the compound will behave as a lipophilic weak base, a class of molecules notoriously difficult to formulate due to pH-dependent solubility and a high propensity for precipitation in the neutral pH environment of the small intestine.
Such compounds often fall into the Biopharmaceutical Classification System (BCS) Class II (high permeability, low solubility) or Class IV (low permeability, low solubility), where dissolution is the rate-limiting step for absorption.[2] Therefore, the primary goal of formulation development is to enhance the aqueous solubility and/or dissolution rate to achieve sufficient bioavailability for preclinical and clinical studies.[3][4]
This guide presents a logical workflow, from initial characterization to advanced formulation design, to address these challenges head-on.
Section 1: Critical Preformulation Characterization
Before any formulation strategy can be selected, a thorough understanding of the molecule's fundamental physicochemical properties is essential.[2] This preformulation stage provides the foundational data that dictates all subsequent development decisions.[5][6]
Physicochemical Property Analysis
A precise characterization of the Active Pharmaceutical Ingredient (API) is the first step.[2] Key parameters to determine are summarized in the table below.
| Parameter | Analytical Technique(s) | Rationale for Formulation Development |
| pKa | Potentiometric Titration, UV-Vis Spectroscopy | For a weak base, the pKa determines the pH at which 50% of the compound is ionized. This is critical for predicting solubility in the gastrointestinal tract (high solubility in the acidic stomach, low in the neutral intestine). |
| LogP / LogD | Shake-Flask Method, HPLC | Measures the lipophilicity of the compound. A high LogP (typically >3) confirms the compound is lipophilic and may be a good candidate for lipid-based formulations.[7] |
| Aqueous Solubility | HPLC-UV, Shake-Flask Method | The pH-solubility profile is the most important dataset. It quantifies the solubility challenge and guides the selection of pH modifiers or enabling technologies. |
| Melting Point (Tm) | Differential Scanning Calorimetry (DSC) | Provides information on the crystalline lattice energy. A high melting point (>200°C) suggests strong crystal packing, which can make amorphization strategies like solid dispersions more challenging but also more impactful.[8] |
| Solid-State Form | X-Ray Powder Diffraction (XRPD), DSC, TGA | Identifies the crystalline form (polymorphs) or if the initial material is amorphous. Different polymorphs can have drastically different solubilities and stability profiles.[3] |
Workflow for Preformulation Assessment
The initial data gathered informs a decision-making process for selecting the most promising formulation path.
Caption: Decision workflow for formulation strategy selection.
Section 2: Core Formulation Strategies for Solubility Enhancement
Based on the anticipated properties of 3-(2-Chlorophenyl)-1-cyclopropylpiperazine, several established strategies can be employed to overcome poor solubility.[9][10]
Strategy A: Particle Size Reduction
Causality: The dissolution rate of a drug is directly proportional to its surface area, as described by the Noyes-Whitney equation.[11] Reducing the particle size of the API increases the specific surface area, which can significantly enhance the dissolution rate.[7][12]
-
Micronization: This technique uses mechanical processes like jet milling or ball milling to reduce particle size to the micron range (1-10 µm).[13] It is a robust and widely used method, particularly for compounds where a moderate increase in dissolution is sufficient.[10]
-
Nanonization (Nanosuspensions): This approach reduces particle size to the sub-micron (nanometer) range. The drastic increase in surface area can lead to a corresponding increase in saturation solubility.[10][12] Nanosuspensions are typically stabilized with polymers or surfactants to prevent particle agglomeration.[11]
Strategy B: Amorphous Solid Dispersions (ASDs)
Causality: Crystalline materials require energy to break their crystal lattice structure before they can dissolve. Amorphous forms lack this long-range molecular order and exist in a higher energy state, making them more soluble and faster dissolving than their crystalline counterparts.[3][14]
In an ASD, the API is molecularly dispersed within a hydrophilic polymer matrix. The polymer serves two critical functions: it stabilizes the API in its amorphous state, preventing re-crystallization, and can help maintain a state of supersaturation upon dissolution in the gastrointestinal tract.[8][15]
-
Common Preparation Methods:
-
Spray Drying: The API and polymer are dissolved in a common solvent, which is then rapidly evaporated by spraying into a hot gas stream. This is a highly scalable method suitable for thermally sensitive compounds.[14][15]
-
Hot Melt Extrusion (HME): The API and polymer are mixed and heated until molten, then extruded. This is a solvent-free process, making it environmentally friendly, but is only suitable for thermally stable compounds.[14][16]
-
Strategy C: Lipid-Based Drug Delivery Systems (LBDDS)
Causality: For highly lipophilic compounds (high LogP), LBDDS offer a powerful alternative. These formulations involve dissolving the drug in a mixture of oils, surfactants, and co-solvents.[7][10]
Upon contact with aqueous media in the gut, these systems can form fine emulsions or micellar solutions, presenting the drug in a solubilized state directly to the intestinal wall for absorption. LBDDS can also bypass dissolution as the rate-limiting step and may enhance lymphatic uptake, avoiding first-pass metabolism.
-
System Types:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions (200-5000 nm) upon gentle agitation with aqueous fluids.
-
Self-Microemulsifying Drug Delivery Systems (SMEDDS): Similar to SEDDS but form thermodynamically stable microemulsions (<200 nm), which can offer faster drug release and more consistent absorption.[9]
-
Section 3: Excipient Compatibility: A Prerequisite for Stability
Any excipient included in a formulation has the potential to interact physically or chemically with the API, compromising the stability, safety, and efficacy of the final product.[17][18] Therefore, drug-excipient compatibility studies are a mandatory component of formulation development.[19]
The primary goal is to screen for interactions under accelerated conditions (e.g., high temperature and humidity) to identify stable combinations of API and excipients for further development.[19]
| Excipient Class | Examples | Potential Role in Formulation |
| Polymers (for ASDs) | HPMC-AS, Soluplus®, PVP VA/64 | Amorphous stabilizer, precipitation inhibitor. |
| Surfactants | Tween 80, Solutol HS-15, Cremophor EL | Wetting agent, solubilizer, component of LBDDS.[7] |
| Lipids / Oils (for LBDDS) | Capryol 90, Labrafil M 1944 CS, Miglyol 812 | Solvent for lipophilic API.[10] |
| Fillers | Microcrystalline Cellulose, Lactose | Bulking agent for solid dosage forms. |
| Antioxidants | Butylated Hydroxytoluene (BHT) | Prevents oxidative degradation. |
Section 4: Detailed Experimental Protocols
The following protocols are designed to be self-validating and provide a clear, step-by-step methodology for key experiments.
Protocol 1: pH-Solubility Profile Determination
Objective: To quantify the aqueous solubility of 3-(2-Chlorophenyl)-1-cyclopropylpiperazine across a physiologically relevant pH range.
Methodology:
-
Buffer Preparation: Prepare a series of buffers covering the pH range of 1.0 to 7.5 (e.g., HCl for pH 1-2, acetate for pH 3-5, phosphate for pH 6-7.5).
-
Sample Preparation: Add an excess amount of the API to vials containing each buffer solution. The amount should be sufficient to ensure saturation, with visible solid remaining after equilibration.
-
Equilibration: Agitate the vials at a controlled temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-to-equilibrium study can confirm the required duration.
-
Sample Collection & Processing: After equilibration, allow the samples to settle. Withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove undissolved solids.
-
Dilution & Analysis: Dilute the filtered supernatant with a suitable mobile phase. Quantify the concentration of the dissolved API using a validated HPLC-UV method against a standard curve.
-
pH Measurement: Measure the final pH of each solution after equilibration.
-
Data Reporting: Plot the measured solubility (in mg/mL or µg/mL) as a function of the final pH.
Protocol 2: Excipient Compatibility Screening
Objective: To assess the solid-state compatibility of the API with selected excipients under accelerated conditions.
Methodology:
-
Sample Preparation: Prepare binary mixtures of the API and each selected excipient, typically in a 1:1 ratio by weight, to maximize the likelihood of detecting an interaction.[17] Also prepare control samples of the pure API and pure excipients.
-
Stress Conditions:
-
Place open vials of each mixture and control into a stability chamber set to accelerated conditions (e.g., 40°C / 75% Relative Humidity) for a defined period (e.g., 4 weeks).
-
Keep a corresponding set of closed vials at a control condition (e.g., 5°C).
-
-
Initial Analysis (Time Zero):
-
Visual: Note the initial appearance of all samples.
-
Thermal (DSC): Run a DSC scan on all samples. Look for changes in the API's melting endotherm (shift, broadening, disappearance) or the appearance of new thermal events in the binary mixtures, which could indicate an interaction.
-
Chemical (HPLC): Dissolve a portion of each mixture and analyze by a stability-indicating HPLC method to establish the initial purity and create a baseline chromatogram.
-
-
Pull-Point Analysis (e.g., 2 and 4 weeks):
-
Repeat the visual, DSC, and HPLC analyses on the samples from the accelerated stability chamber.
-
-
Data Evaluation: Compare the results from the stressed samples to the time-zero and control samples. An interaction is suspected if there are:
-
Significant changes in physical appearance (e.g., color change, liquefaction).[17]
-
A significant shift or disappearance of the API's melting point in the DSC thermogram.
-
The appearance of new degradation peaks or a significant loss of the API peak in the HPLC chromatogram.
-
Protocol 3: Preparation and Characterization of an ASD by Spray Drying
Objective: To prepare an amorphous solid dispersion of the API and a suitable polymer and to confirm its amorphous nature and stability.
Caption: Workflow for Amorphous Solid Dispersion (ASD) preparation.
Methodology:
-
Polymer Selection: Choose a suitable polymer based on the API's properties (e.g., HPMC-AS for weak bases).
-
Solvent Selection: Identify a volatile solvent or solvent system that readily dissolves both the API and the polymer (e.g., acetone, methanol, or a mixture).
-
Solution Preparation: Prepare a solution containing the desired ratio of API to polymer (e.g., 25% API, 75% polymer by weight). Ensure complete dissolution.
-
Spray Drying:
-
Set the spray dryer parameters (inlet temperature, gas flow rate, solution feed rate). These must be optimized to ensure efficient drying without causing thermal degradation of the API.
-
Pump the solution through the atomizer into the drying chamber.
-
Collect the resulting powder from the cyclone.
-
-
Secondary Drying: Dry the collected powder in a vacuum oven at a moderate temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.
-
Characterization (Self-Validation):
-
DSC: Analyze the ASD powder. A successful ASD will show a single glass transition temperature (Tg) and the complete absence of the API's crystalline melting endotherm.[8]
-
XRPD: Analyze the powder to confirm its amorphous nature. The diffractogram should show a broad, diffuse "halo" pattern with no sharp Bragg peaks characteristic of crystalline material.
-
HPLC: Dissolve the ASD and analyze to determine the exact drug content (assay) and to confirm that no degradation occurred during the process.
-
Conclusion
The formulation of 3-(2-Chlorophenyl)-1-cyclopropylpiperazine requires a systematic and scientifically rigorous approach. Due to its likely nature as a poorly soluble, lipophilic weak base, direct administration of the crystalline API is unlikely to yield sufficient oral bioavailability. The strategies outlined in this guide—particle size reduction, amorphous solid dispersions, and lipid-based systems—represent the industry-standard approaches to overcoming these challenges.[11] The selection of the optimal strategy must be driven by comprehensive preformulation data. The detailed protocols provided herein offer a robust framework for generating this critical data and for developing a stable and effective dosage form for this promising NCE.
References
- Particle Size Reduction in Pharmacy for Enhancing Drug Formulation & Performance. (2023, May 19).
-
Shafiq, S., Shakeel, F., Talegaonkar, S., Ahmad, F. J., Khar, R. K., & Ali, M. (2007). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Critical Reviews in Therapeutic Drug Carrier Systems. [Link]
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024, March 15). WuXi AppTec DMPK.
- Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online.
- Ritika, Harikumar, S. L., & Aggarwal, G. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
- Hardung, H., & Kuentz, M. (2025, July 23).
- Particle Size Reduction. HORIBA Scientific.
- Particle Size Analysis and Reduction Techniques to Enhance Drug Bioavailability in Preclinical Studies. (2025, September 5). WuXi AppTec DMPK.
-
Mishra, S. M., Sahoo, J., & Dixit, P. K. (2018). Manufacturing strategies to develop amorphous solid dispersions: An overview. Journal of Drug Delivery Science and Technology. [Link]
- Particle Size Reduction for Investigational New Drugs. (2026, April 2). Pharmaceutical Technology.
- Particle Size Reduction A Comprehensive Guide for Increased Efficiency. (2024, June 24). Quadro Engineering.
- Tembare, A., Baviskar, D., & Jain, D. (2025). Synthesis and Application of Piperazine Derivatives using different Metal based ionic liquid as a catalyst.
- DRUG-EXCIPIENT COMP
-
Pandi, P., Bulusu, R., Kommineni, N., Khan, W., & Singh, M. (2020). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. Journal of Drug Delivery Science and Technology. [Link]
- Van den Mooter, G., & Weuts, I. (2020, January 21). Preparation of Amorphous Solid Dispersions by Cryomilling: Chemical and Physical Concerns Related to Active Pharmaceutical Ingredients and Carriers.
- CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. (n.d.). Altasciences.
- Designing formulations for preclinical and early stage clinical studies. (2020, May 21). Quay Pharma.
- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). Wiley Online Library.
- Preclinical Formulation Development. (n.d.). SGS Life Sciences.
-
Shur, J., & Price, R. (2014). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech. [Link]
- RIVAROXABAN-EXCIPIENT COMPATIBILITY STUDIES FOR ADVANCED DRUG DELIVERY SYSTEMS DEVELOPMENT. (2024, September 6).
- Formulation Development Strategy: Preclinical PK, PD, and TK Consider
- Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. (2023, September 30). Journal of Pharmaceutical Research and Reports.
- Optimizing Drug Formulation: Investigating Drug-Excipient Compatibility for Enhanced Pharmaceutical Development. (2024, February 28). Veeprho.
- Excipient Selection and Compatibility Studies. (n.d.).
- Drug-Drug/Drug-Excipient Compatibility Studies on Curcumin using Non-Thermal Methods. (n.d.).
- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020, May 6). MDPI.
- Method for the preparation of piperazine and its derivatives. (n.d.).
- Amorphous Solid Dispersions: Implication of Method of Preparation and Physicochemical Properties of API and Excipients. (2024, August 2). MDPI.
- Mamidi, H. K., & Rohera, B. D. (2022, October 16). Recent Advances in Amorphous Solid Dispersions. Semantic Scholar.
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- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
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- 12. Particle Size Analysis and Reduction Techniques to Enhance Drug Bioavailability in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
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- 14. Manufacturing strategies to develop amorphous solid dispersions: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. pharmaexcipients.com [pharmaexcipients.com]
- 19. quercus.be [quercus.be]
Technical Support & Troubleshooting Center: Synthesis of 3-(2-Chlorophenyl)-1-cyclopropylpiperazine
Welcome to the Application Scientist Support Portal. As a Senior Application Scientist, I have designed this in-depth technical guide to address the specific synthetic bottlenecks encountered when scaling up 3-(2-Chlorophenyl)-1-cyclopropylpiperazine.
Cyclopropylpiperazine derivatives are critical building blocks in modern drug discovery, particularly in the development of PARP inhibitors, histamine H3 antagonists, and CSF-1R kinase inhibitors[1][2]. However, achieving high yields requires strict control over regioselectivity and reaction conditions. This guide provides a self-validating methodology, mechanistic insights, and a comprehensive troubleshooting Q&A to ensure your synthesis is robust and reproducible.
Part 1: Mechanistic Workflow & Causality
The Regioselectivity Principle (The "Why") The most efficient route to this molecule avoids lengthy protection/deprotection sequences by exploiting the inherent steric environment of the starting material. Nomenclature Note: The starting material is commercially listed as 2-(2-chlorophenyl)piperazine . The bulky ortho-chlorophenyl group at the C2 position severely hinders the adjacent nitrogen. By utilizing a reductive amination approach with a cyclopropanone equivalent, we drive regioselective N-alkylation at the less hindered distal nitrogen. Upon alkylation, IUPAC numbering dictates this substituted nitrogen becomes N1, shifting the aryl group to the C3 position in the final product: 3-(2-chlorophenyl)-1-cyclopropylpiperazine .
Workflow for the reductive N-cyclopropylation of 3-(2-chlorophenyl)piperazine.
Part 2: Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria are met.
Step 1: Initiation & Iminium Formation
-
Action: Dissolve 2-(2-chlorophenyl)piperazine (1.0 eq) in anhydrous methanol (0.2 M). Add glacial acetic acid dropwise to adjust the pH to exactly 5.5.
-
Validation: Spot on TLC (DCM:MeOH 9:1, UV/Ninhydrin); the starting material should be clearly visible (Rf ~0.15). Verify pH with a calibrated meter.
-
Action: Add (1-ethoxycyclopropoxy)trimethylsilane (1.15 eq). Stir at 60°C for 2 hours.
-
Causality: The silane reagent acts as a stable cyclopropanone equivalent. A pH of 5.5 is critical; it is acidic enough to catalyze hemiaminal dehydration to the iminium ion, but not so acidic that the distal piperazine nitrogen becomes fully protonated and non-nucleophilic.
Step 2: Selective Reduction
-
Action: Cool the mixture to 0°C. Portion-wise, add sodium cyanoborohydride (NaBH₃CN, 1.5 eq). Heat the reaction to 65°C for 12 hours.
-
Causality: NaBH₃CN is specifically chosen because it is stable down to pH 3 and selectively reduces iminium ions without reducing aldehydes or ketones under mildly acidic conditions.
Step 3: Reaction Monitoring & Quenching
-
Validation: Analyze via LC-MS. The reaction is complete when the starting mass (m/z 197.1 [M+H]+) disappears and the target product mass (m/z 237.1[M+H]+) is the base peak.
-
Action: Quench the reaction by adding 1M NaOH until the pH reaches 10.
-
Causality: The highly basic quench neutralizes the acetic acid and breaks down any stable boron-nitrogen complexes formed during reduction.
Step 4: SCX Purification
-
Action: Extract the aqueous layer with ethyl acetate (3x). Concentrate the organics. Load the crude oil onto a Strong Cation Exchange (SCX) column. Wash with MeOH to remove neutral impurities, then elute the target compound using 3.5 M NH₃/MeOH[1].
-
Validation: Evaporate the ammonia fraction to yield the pure product as a pale yellow oil. NMR should confirm the cyclopropyl protons at δ 0.25-0.40 ppm[1].
Part 3: Quantitative Data & Optimization Matrix
Summarized below is the quantitative optimization data demonstrating the causality behind the chosen protocol parameters.
| Reaction Parameter | Suboptimal Condition | Optimized Condition | Resulting Yield | Purity (LC-MS) |
| Reducing Agent & pH | NaBH₄ (pH 8.0) | NaBH₃CN (pH 5.5) | < 20% | 85% |
| Reagent Stoichiometry | 2.5 eq Cyclopropanone eq. | 1.15 eq Cyclopropanone eq. | 45% (Over-alkylation) | > 98% |
| Reaction Temperature | 25°C (Room Temp) | 65°C | 30% (Incomplete) | > 98% |
| Purification Method | Standard Silica Gel | SCX Ion-Exchange | 65% (Streaking/Loss) | > 95% |
Part 4: Troubleshooting Guides & FAQs
Q1: I am seeing significant amounts of N,N'-dicyclopropylated byproduct (m/z 277.1). How do I prevent over-alkylation? A1: Over-alkylation occurs when the reaction is pushed with excess reagents or prolonged heating, eventually overcoming the steric hindrance at the N4 position. Correction: Strictly limit the (1-ethoxycyclopropoxy)trimethylsilane to 1.15 equivalents. If the byproduct has already formed, standard silica gel will struggle to separate them. Use reverse-phase preparative HPLC or carefully optimized SCX chromatography to isolate the mono-alkylated product.
Q2: The yield is poor, and a large amount of starting material remains unreacted. What went wrong? A2: This is almost always a pH control failure. If the pH drops below 4.0, the distal N1 nitrogen becomes fully protonated, rendering it non-nucleophilic and halting hemiaminal formation. If the pH is above 7.0, NaBH₃CN cannot efficiently reduce the iminium intermediate. Correction: Do not rely on pH paper. Use a calibrated pH meter to ensure the methanolic solution is exactly at pH 5.5 before adding the reducing agent.
Q3: How do I ensure stereochemical integrity if I am starting with enantiopure (R)- or (S)-2-(2-chlorophenyl)piperazine? A3: Reductive amination at the distal N1 position generally does not impact the stereocenter at C2/C3. However, harsh basic workups or prolonged heating in protic solvents can lead to trace epimerization. Correction: Keep the reaction temperature strictly at or below 65°C. For highly sensitive chiral arylpiperazines, consider utilizing a diaza-Cope rearrangement pathway for the initial framework synthesis to firmly lock in the stereochemistry before attempting any N-alkylation[3][4].
Q4: Why use (1-ethoxycyclopropoxy)trimethylsilane instead of cheaper cyclopropyl bromide? A4: Direct alkylation with cyclopropyl bromide proceeds via an SN2 mechanism. The cyclopropyl ring is highly strained, making the transition state for SN2 nucleophilic attack exceptionally high in energy. This leads to negligible yields and massive recovery of starting material. Reductive amination circumvents this entirely by forming the ring connection via an iminium intermediate.
References
-
Short Synthesis of Enantiopure trans-3-Arylpiperazine-2-carboxylic Acid Derivatives via Diaza-Cope Rearrangement. Organic Letters - ACS Publications. URL:[Link]
-
Rearrangement reactions: Important tool for the synthesis of piperazines. Taylor & Francis. URL: [Link]
- EP2824098B1 - Method for the preparation of 4-[3-(4-cyclopropanecarbonyl-piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one. Google Patents.
Sources
Technical Support Center: Resolving Aqueous Solubility Challenges of 3-(2-Chlorophenyl)-1-cyclopropylpiperazine
Welcome to the technical support resource for 3-(2-Chlorophenyl)-1-cyclopropylpiperazine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. As a substituted phenylpiperazine, this molecule possesses physicochemical characteristics that can make it difficult to work with in aqueous media. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and overcome these solubility issues, ensuring the success of your experiments.
The piperazine moiety offers a strategic advantage due to its basic nature, which we can exploit to enhance solubility. The two nitrogen atoms in the piperazine ring have distinct pKa values, allowing for fine-tuning of its ionization state in response to pH changes.[1] This property is central to many of the strategies outlined below.
Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common initial questions and problems encountered when working with 3-(2-Chlorophenyl)-1-cyclopropylpiperazine.
Q1: My initial attempt to dissolve 3-(2-Chlorophenyl)-1-cyclopropylpiperazine in water or a standard buffer (e.g., PBS pH 7.4) resulted in poor solubility or precipitation. Why is this happening and what is the first thing I should try?
A1: 3-(2-Chlorophenyl)-1-cyclopropylpiperazine, like many phenylpiperazine derivatives, is a weakly basic compound with significant lipophilicity contributed by the chlorophenyl and cyclopropyl groups.[2] Its low solubility in neutral aqueous solutions is expected. The unprotonated (free base) form of the molecule is less polar and thus less soluble in water.
Immediate First Step: pH Adjustment. The most direct way to improve the solubility of a basic compound is to lower the pH of the solvent.[3] By acidifying the medium, you protonate the nitrogen atoms of thepiperazine ring, forming a more polar and thus more water-soluble salt in situ.
Part 2: In-Depth Troubleshooting Guides
If simple pH adjustment is insufficient or not suitable for your experimental system, the following detailed guides provide systematic approaches to enhance the aqueous solubility of 3-(2-Chlorophenyl)-1-cyclopropylpiperazine.
Guide 1: Systematic pH-Solubility Profiling
Issue: You need to determine the optimal pH for solubilizing your compound for a specific assay, or you observe precipitation when a stock solution is diluted into a buffer of a different pH.
Causality: The solubility of an ionizable compound like a piperazine derivative is directly dependent on the pH of the solution relative to its pKa values.[4] For a weak base, solubility increases as the pH drops below its pKa because the ionized (protonated) form dominates. A full pH-solubility profile is essential for understanding the compound's behavior and preventing experimental failures.
Experimental Protocol: Shake-Flask Method for pH-Solubility Profile [2]
-
Preparation of Buffers: Prepare a series of buffers covering a relevant pH range (e.g., from pH 2 to pH 8 using citrate, phosphate, and borate buffer systems).
-
Sample Preparation: Add an excess amount of solid 3-(2-Chlorophenyl)-1-cyclopropylpiperazine to a vial containing a known volume of each buffer. The excess solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a period sufficient to reach equilibrium (typically 24-48 hours).
-
Sample Processing: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge or filter the samples (using a filter material that does not bind the compound, such as PTFE) to separate the saturated supernatant.
-
Quantification: Accurately dilute an aliquot of the clear supernatant and quantify the concentration of the dissolved compound. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a standard method. Note that piperazine derivatives may have a weak UV chromophore, so derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) might be necessary for sensitive detection.[5][6]
-
Data Analysis: Plot the measured solubility (e.g., in µg/mL or mM) against the final measured pH of each buffer after equilibration.
Data Presentation: Expected pH-Solubility Profile
| pH | Estimated Solubility (µg/mL) | Predominant Species |
| 2.0 | > 1000 | Diprotonated Cation |
| 4.0 | 850 | Monoprotonated Cation |
| 6.0 | 150 | Monoprotonated/Free Base Mix |
| 7.4 | < 10 | Free Base |
| 8.0 | < 5 | Free Base |
This table contains illustrative data.
Visualization: pH-Dependent Solubilization Workflow
Caption: Decision process for selecting an optimal salt form.
Guide 3: Employing Co-solvents for Enhanced Solubilization
Issue: You need to prepare a concentrated stock solution, and pH adjustment alone does not achieve the desired concentration, or your experiment cannot tolerate a low pH.
Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the solvent system. [7]This makes the aqueous environment more favorable for a nonpolar solute, increasing its solubility, often by several orders of magnitude. [8] Experimental Protocol: Co-solvent Solubility Screening
-
Co-solvent Selection: Choose a panel of biocompatible co-solvents. Common choices for research applications include Dimethyl Sulfoxide (DMSO), Ethanol, Propylene Glycol (PG), and Polyethylene Glycol 400 (PEG 400). [9][10]2. Preparation of Blends: Prepare a series of binary solvent blends by mixing the co-solvent with water (or a relevant buffer) at various volume-to-volume ratios (e.g., 10%, 20%, 50%, 80% v/v co-solvent).
-
Solubility Determination: Use the shake-flask method (as in Guide 1) to determine the saturation solubility of 3-(2-Chlorophenyl)-1-cyclopropylpiperazine in each co-solvent blend.
-
Data Analysis: Plot solubility as a function of the co-solvent concentration (% v/v).
-
Precipitation Check: A critical step is to check for precipitation upon dilution. Dilute the concentrated stock solution in the optimal co-solvent blend into your final aqueous assay buffer and observe for any cloudiness or precipitate formation over time.
Data Presentation: Co-solvent Solubility Enhancement
| Co-solvent System (v/v with water) | Estimated Solubility (mg/mL) |
| 100% Water (pH 7.0) | < 0.01 |
| 20% Ethanol | 0.5 |
| 50% Ethanol | 5.2 |
| 20% PEG 400 | 1.1 |
| 50% PEG 400 | 15.8 |
| 100% DMSO | > 50 |
This table contains illustrative data.
Guide 4: Cyclodextrin Complexation for Aqueous Formulations
Issue: You require an aqueous formulation of the compound for in vivo studies or cell-based assays where organic solvents are not permissible, and pH modification is not an option.
Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. [11]They can encapsulate the lipophilic portion (the chlorophenyl group) of the drug molecule, forming a host-guest inclusion complex. [12]This complex presents a hydrophilic exterior to the solvent, thereby significantly increasing the apparent aqueous solubility of the guest molecule. [13] Experimental Protocol: Phase-Solubility Study with Cyclodextrins
-
Cyclodextrin Selection: The most commonly used cyclodextrin for this purpose is 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) due to its high aqueous solubility and low toxicity. [11]2. Preparation of Cyclodextrin Solutions: Prepare a series of aqueous solutions of HP-β-CD at increasing concentrations (e.g., 0, 1, 2, 5, 10, 15% w/v) in the desired buffer.
-
Phase-Solubility Diagram Construction: Add an excess of 3-(2-Chlorophenyl)-1-cyclopropylpiperazine to each cyclodextrin solution. Equilibrate the samples using the shake-flask method (24-48 hours).
-
Quantification: After equilibration, filter the samples and quantify the concentration of the dissolved compound in the supernatant via HPLC.
-
Data Analysis: Plot the concentration of the dissolved compound against the concentration of HP-β-CD. The shape of the resulting phase-solubility diagram indicates the type of complex formed and its stoichiometry. A linear (AL-type) plot is common and indicates the formation of a 1:1 soluble complex.
Data Presentation: Solubility Enhancement with HP-β-CD
| HP-β-CD Conc. (% w/v) | Estimated Solubility of Compound (µg/mL) |
| 0 | 8 |
| 1 | 95 |
| 2 | 180 |
| 5 | 450 |
| 10 | 910 |
This table contains illustrative data.
Visualization: Cyclodextrin Inclusion Complex Formation
Caption: Encapsulation by a cyclodextrin to form a soluble complex.
References
-
Indian Journal of Pharmaceutical and Biological Research. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. [Link]
-
Molecules. (2023). Solubility enhancement techniques: A comprehensive review. [Link]
-
ResearchGate. (n.d.). Techniques for solubility enhancement of poorly soluble drugs: An overview. [Link]
-
Medicina. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]
-
National Center for Biotechnology Information. (2012). Drug Solubility: Importance and Enhancement Techniques. [Link]
-
Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation. [Link]
-
Grokipedia. (n.d.). Cosolvent. [Link]
-
CUTM Courseware. (n.d.). Solubility Enhancement Technique. [Link]
-
MDPI. (2023). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. [Link]
-
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. [Link]
-
ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility?. [Link]
-
Taylor & Francis Online. (2022). New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery. [Link]
-
PubMed. (2007). Salt formation to improve drug solubility. [Link]
-
OAText. (n.d.). Inclusion complex formation of cyclodextrin with its guest and their applications. [Link]
-
Crystal Growth & Design. (2021). Advanced Methodologies for Pharmaceutical Salt Synthesis. [Link]
-
SpringerLink. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. [Link]
-
Wikipedia. (n.d.). Cosolvent. [Link]
-
ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]
-
SciSpace. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]
-
OpenBU. (n.d.). Method development and validation for the quantification of eight synthetic piperazines in blood and urine using liquid chromatography-tandem mass spectrometry (UFLC-ESI-MS/MS). [Link]
-
National Center for Biotechnology Information. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. [Link]
-
ResearchGate. (2025). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. [Link]
-
ACS Publications. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. [Link]
-
PubMed. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. [Link]
-
National Center for Biotechnology Information. (n.d.). Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2010). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. [Link]
-
Wikipedia. (n.d.). 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine. [Link]
-
Journal of Chemical & Engineering Data. (2011). Aqueous Solubility of Piperazine and 2-Amino-2-methyl-1-propanol plus Their Mixtures Using an Improved Freezing. [Link]
-
ResearchGate. (2025). Characterization of an aryl piperazine/2-hydroxypropyl-β-cyclodextrin association, a complex with antidiabetic potential. [Link]
-
MDPI. (2025). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. [Link]
Sources
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- 4. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Purification & Troubleshooting for 3-(2-Chlorophenyl)-1-cyclopropylpiperazine Synthesis
Welcome to the Advanced Technical Support Center. This guide is designed for synthetic chemists and drug development professionals working with 3-(2-Chlorophenyl)-1-cyclopropylpiperazine, a highly specialized piperazine derivative frequently utilized as a scaffold in central nervous system (CNS) drug discovery[1],[2].
The synthesis of this intermediate—typically via the N-cyclopropylation of 3-(2-chlorophenyl)piperazine—inherently generates a complex spectrum of byproducts. This guide provides field-proven, mechanistically grounded solutions to isolate your target compound with high enantiomeric and chemical purity.
Part 1: Troubleshooting FAQs (The "Why" and "How")
Q1: My crude mixture contains a large amount of unreacted 3-(2-chlorophenyl)piperazine. How do I selectively remove it without losing my target mono-alkylated product? A1: The most scalable and efficient method is a pH-tuned acid-base extraction. The Causality: This separation relies strictly on the differential dissociation constants (pKa) between secondary and tertiary amines. The unreacted precursor contains two secondary amines, with its most basic center exhibiting a pKa of approximately 9.0–9.5[3]. In contrast, your target compound contains one secondary amine (N4) and one tertiary amine (N1). The N-alkylation significantly lowers the basicity of the N1 nitrogen[4]. By carefully buffering the aqueous wash phase to a precise pH of 8.8, the unreacted precursor remains predominantly protonated (water-soluble), while the target compound is sufficiently deprotonated to partition into the organic phase[5].
Q2: I am detecting an N,N'-dicyclopropyl over-alkylated byproduct. Why did this form, and how can I clear it? A2: Over-alkylation occurs because the N4 secondary amine retains nucleophilicity after the initial N1 cyclopropylation. The Causality: The bulky 2-chlorophenyl group at the C3 position provides steric shielding to the N4 amine, kinetically directing the first alkylation to the less hindered N1 position. However, excess alkylating agent or extended reaction times will force the second alkylation. Because the over-alkylated byproduct consists entirely of tertiary amines (pKa ~7.5), it is highly lipophilic and will co-extract with your target during basic workup. Reverse-phase preparative HPLC (RP-HPLC) is mandatory here, as liquid-liquid extraction cannot cleanly resolve the mono-alkylated product from the di-alkylated byproduct due to overlapping lipophilicity profiles.
Q3: LC-MS shows a mass-equivalent impurity that I suspect is the 2-(2-chlorophenyl)-1-cyclopropylpiperazine regioisomer. How do I resolve this chromatographically? A3: Regioisomers form if the starting piperazine ring synthesis lacked regiocontrol, or if the alkylation occurred at the sterically hindered N4 position instead of N1. The Causality: These isomers have identical molecular weights and nearly identical pKa values, rendering extraction useless. However, their 3D conformations differ. In the 2-aryl isomer, the cyclopropyl group and the chlorophenyl group are adjacent, creating a highly constrained steric bulk. This alters its hydrodynamic radius. Using a fluorinated stationary phase (e.g., Pentafluorophenyl - PFP) enhances resolution by exploiting π−π interactions with the chlorophenyl ring, which are differentially exposed in the two isomers compared to standard C18 columns.
Q4: We utilized a palladium catalyst during an upstream Buchwald-Hartwig amination. How do we reduce trace metals to API-acceptable levels (<10 ppm)? A4: Implement a silica-based thiol scavenger resin (Si-Thiol) post-chromatography. The Causality: Palladium strongly coordinates to the nitrogen atoms in the piperazine ring. Thiol functional groups, however, have a significantly higher thermodynamic affinity for soft transition metals like Pd(II) and Pd(0) than amine nitrogens do. Incubating the organic filtrate with Si-Thiol resin forces a ligand exchange, transferring the palladium from the product to the insoluble resin matrix.
Part 2: Quantitative Data Summary
The following table summarizes the physicochemical properties of the reaction mixture components to guide your purification strategy.
| Compound | Structure Type | Estimated pKa (Most Basic Center) | Predicted LogP | Primary Removal Technique |
| 3-(2-Chlorophenyl)piperazine (Unreacted Precursor) | 2° / 2° Diamine | ~9.2 | 1.8 | Aqueous Wash (pH 8.8) |
| 3-(2-Chlorophenyl)-1-cyclopropylpiperazine (Target) | 2° / 3° Diamine | ~8.4 | 2.6 | - |
| 1,4-Dicyclopropyl-3-(2-chlorophenyl)piperazine (Over-alkylated) | 3° / 3° Diamine | ~7.6 | 3.4 | PFP Prep-HPLC |
| 2-(2-Chlorophenyl)-1-cyclopropylpiperazine (Regioisomer) | 2° / 3° Diamine | ~8.3 | 2.6 | PFP Prep-HPLC |
Part 3: Experimental Protocols
Protocol A: pH-Tuned Liquid-Liquid Extraction
Objective: Quantitative removal of unreacted 3-(2-chlorophenyl)piperazine.
-
Dissolve the crude reaction mixture in ethyl acetate (10 mL/g of crude).
-
Prepare a 0.5 M sodium bicarbonate buffer. Adjust the pH to exactly 8.8 using 0.1 M HCl or NaOH.
-
Wash the organic layer with the pH 8.8 buffer (3 x 5 mL/g).
-
Self-Validating Step: Spot the aqueous layer on a TLC plate and stain with ninhydrin. The secondary amine precursor will stain bright pink/purple. Continue washing until the aqueous layer no longer stains, confirming complete removal.
-
-
Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.
Protocol B: Preparative HPLC Regioisomer Resolution
Objective: Separation of target compound from over-alkylated and regioisomer impurities.
-
Column: Pentafluorophenyl (PFP) Prep Column (250 x 21.2 mm, 5 µm).
-
Mobile Phase: Isocratic 60% Acetonitrile / 40% Water containing 0.1% Trifluoroacetic acid (TFA).
-
Causality: TFA ion-pairs with the piperazine nitrogens, sharpening the peaks and preventing peak tailing caused by secondary interactions with residual silanols on the silica backbone.
-
-
Flow Rate: 20 mL/min.
-
Detection: UV at 220 nm and 254 nm.
-
Collect fractions corresponding to the target peak and lyophilize immediately to prevent acid-catalyzed degradation.
Protocol C: Palladium Scavenging
Objective: Reduction of trace heavy metals to <10 ppm.
-
Dissolve the concentrated target fraction in dichloromethane (DCM) at a concentration of 0.1 M.
-
Add Si-Thiol resin (3 equivalents relative to the initial catalyst loading used in the reaction).
-
Stir the suspension gently at 40°C for 4 hours.
-
Self-Validating Step: The resin will visibly darken (turning brown/black) as it sequesters the palladium.
-
-
Filter through a tightly packed celite pad and wash with excess DCM. Concentrate the filtrate to yield the final purified intermediate.
Part 4: Workflow Visualization
Fig 1: Downstream purification workflow for 3-(2-Chlorophenyl)-1-cyclopropylpiperazine.
References
-
CN102786497A - Preparation method of piperazine compound and intermediate thereof. Google Patents. 1[1]
-
pKa Values of Some Piperazines at (298, 303, 313, and 323) K. ACS Publications.3[3]
-
Piperazines – Knowledge and References. Taylor & Francis. 4[4]
-
Thickener composition and method for thickening aqueous systems - Patent 1972665. EPO. 5[5]
Sources
- 1. CN102786497A - Preparation method of piperazine compound and intermediate thereof - Google Patents [patents.google.com]
- 2. meta-Chlorophenylpiperazine - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Thickener composition and method for thickening aqueous systems - Patent 1972665 [data.epo.org]
Technical Support Center: Optimizing Chromatographic Separation of 3-(2-Chlorophenyl)-1-cyclopropylpiperazine
Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Introduction & Analytical Challenges
3-(2-Chlorophenyl)-1-cyclopropylpiperazine is a complex active pharmaceutical ingredient (API) building block that presents two distinct chromatographic hurdles. First, the piperazine ring contains highly basic secondary and tertiary nitrogen atoms that cause severe peak tailing on standard silica-based columns due to secondary ion-exchange interactions[1]. Second, the molecule possesses a chiral center at the C3 position of the piperazine ring, necessitating robust enantiomeric resolution for accurate pharmacological profiling[2].
This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to overcome these challenges.
Section 1: Reversed-Phase HPLC (RP-HPLC) & Peak Tailing
Q1: Why does 3-(2-Chlorophenyl)-1-cyclopropylpiperazine exhibit severe peak tailing on my standard C18 column? A1: Peak tailing for basic compounds is primarily driven by secondary interactions between the protonated amine groups of the piperazine ring and ionized, unbonded silanol groups (Si-O⁻) on the silica stationary phase. Free silanols are highly acidic and act as strong cation-exchange sites[3]. When your mobile phase pH is above 3.0, these silanols deprotonate and electrostatically bind the positively charged piperazine nitrogens, causing the trailing edge of the peak to drag[1].
Q2: How can I adjust my mobile phase to suppress this silanol interaction? A2: You must disrupt the cation-exchange mechanism using one of two strategies based on your column chemistry:
-
Low pH Strategy (pH ≤ 3.0): Use acidic modifiers like 0.1% trifluoroacetic acid (TFA) or formic acid. This suppresses the ionization of the surface silanols (converting Si-O⁻ back to neutral Si-OH), effectively neutralizing the secondary interactions[4].
-
High pH Strategy (pH ~10.0): If using a Bridged Ethylene Hybrid (BEH) column that tolerates high pH, raise the pH above the pKa of the piperazine nitrogens. This deprotonates the analyte, rendering it neutral and eliminating the electrostatic interaction entirely[4]. (Warning: Do not use high pH on standard Type B silica, as it will dissolve the column bed.)
Q3: If my protocol requires a mid-pH method, what additives can I use to fix the peak shape? A3: If a mid-pH is unavoidable, introduce a competing base (silanol suppressor) such as triethylamine (TEA) or diethylamine (DEA) at 5–20 mM. These small, highly basic amines outcompete the bulky piperazine derivative for the active silanol sites, "masking" them and sharpening your target peak[5].
Caption: Logical workflow for troubleshooting basic piperazine peak tailing in RP-HPLC.
Table 1: Quantitative Impact of Mobile Phase Adjustments on Peak Symmetry
| Column Chemistry | Mobile Phase pH | Additive | Dominant Mechanism | Expected USP Tailing Factor (Tf) |
| Standard C18 (Type B) | 6.5 | None | Strong Cation Exchange | > 2.5 (Severe Tailing) |
| Standard C18 (Type B) | 2.5 | 0.1% TFA | Silanol Suppression | 1.2 - 1.4 (Acceptable) |
| Standard C18 (Type B) | 6.5 | 10 mM TEA | Silanol Masking | 1.1 - 1.3 (Good) |
| BEH C18 (Hybrid) | 10.0 | NH₄OH | Analyte Neutralization | 1.0 - 1.1 (Excellent) |
Protocol 1: Step-by-Step RP-HPLC Method Optimization for Basic Piperazines
-
Column Selection: Install a modern, end-capped Type B silica C18 column or a Bridged Ethylene Hybrid (BEH) C18 column to minimize baseline silanol activity[3].
-
Mobile Phase Preparation (Low pH): Prepare Mobile Phase A as 0.1% TFA in LC-MS grade water (pH ~2.0). Prepare Mobile Phase B as 0.1% TFA in Acetonitrile.
-
Equilibration: Flush the column with 10 column volumes of 50:50 A:B at 1.0 mL/min to ensure complete protonation of residual silanols.
-
Gradient Screening: Run a broad gradient from 5% B to 95% B over 15 minutes.
-
Evaluation: Calculate the USP Tailing Factor (Tf). If Tf > 1.5, the silanol interaction is too strong for suppression. Switch to a BEH column and repeat the screen using a high-pH buffer (e.g., 10 mM ammonium bicarbonate, pH 10.0) to neutralize the analyte[4].
Section 2: Chiral Separation & Enantiomeric Resolution
Q4: 3-(2-Chlorophenyl)-1-cyclopropylpiperazine has a chiral center at C3. What is the best stationary phase for resolving its enantiomers? A4: Polysaccharide-based chiral stationary phases (CSPs) are the gold standard for piperazine derivatives. Specifically, immobilized cellulose tris(3,5-dichlorophenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel demonstrate high enantioselectivity[2][6]. The chiral recognition relies on hydrogen bonding, dipole-dipole interactions, and π-π interactions between the 2-chlorophenyl group of the analyte and the derivatized phenyl rings of the CSP.
Q5: Why am I seeing broad, unresolved humps instead of sharp enantiomeric peaks on my chiral column? A5: Chiral columns are highly susceptible to secondary interactions. Because the piperazine ring is basic, it interacts non-specifically with the underlying silica matrix of the CSP. You must add a basic modifier—typically 0.1% diethylamine (DEA) or ethanolamine—to the mobile phase. This additive saturates the non-specific binding sites, allowing the delicate chiral interactions to dominate and sharpening the peaks[2][6].
Caption: Method development and optimization workflow for chiral separation of piperazine enantiomers.
Table 2: Chiral Stationary Phase (CSP) Screening Matrix
| CSP Type | Mobile Phase (Normal Phase) | Additive | Typical Resolution (Rs) |
| Cellulose-based | Hexane / Isopropanol (90:10) | None | < 1.0 (Co-elution/Broad) |
| Cellulose-based | Hexane / Isopropanol (90:10) | 0.1% DEA | 1.5 - 2.0 (Baseline) |
| Amylose-based | Hexane / Ethanol (80:20) | 0.1% DEA | 1.2 - 1.8 (Partial/Baseline) |
Protocol 2: Step-by-Step Chiral HPLC Screening for Piperazine Enantiomers
-
System Preparation: Ensure the HPLC system is thoroughly flushed with isopropanol to remove any aqueous buffers, which can permanently damage normal-phase chiral columns.
-
Solvent Mixing: Prepare a mobile phase of Hexane and Isopropanol (90:10 v/v). Add exactly 0.1% (v/v) Diethylamine (DEA) and mix thoroughly. The DEA is critical for masking basic analyte interactions[2].
-
Sample Preparation: Dissolve the racemic 3-(2-Chlorophenyl)-1-cyclopropylpiperazine standard in the mobile phase to a concentration of 1 mg/mL[6]. Do not use strong solvents like pure DMSO, as they cause peak distortion.
-
Chromatographic Run: Inject 5 µL onto a Cellulose-based CSP (e.g., 250 x 4.6 mm, 5 µm) at a flow rate of 1.0 mL/min. Maintain the column oven at 25°C.
-
Optimization: If resolution (Rs) is < 1.5, decrease the column temperature to 15°C to enhance the thermodynamic differences in chiral binding, or adjust the Hexane:IPA ratio to 95:5 to increase retention time[6].
References
-
Benchchem. Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers. 2
-
Chrom Tech, Inc. What Causes Peak Tailing in HPLC?1
-
Phenomenex. How to Reduce Peak Tailing in HPLC?3
-
Waters Knowledge Base. How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column?4
-
Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. 5
-
Benchchem. Technical Support Center: Chiral Separation of Piperazine-2-thione Enantiomers. 6
Sources
Technical Support Center: Troubleshooting Crystallization of 3-(2-Chlorophenyl)-1-cyclopropylpiperazine
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation and purification of complex lipophilic amines. 3-(2-Chlorophenyl)-1-cyclopropylpiperazine presents a unique set of physicochemical challenges. The inherent asymmetry of the molecule, the conformational flexibility of the piperazine ring, and the high lipophilicity (clogP) imparted by the 2-chlorophenyl and cyclopropyl groups result in an exceptionally low lattice energy for the free base. Consequently, the free base strongly prefers to remain a viscous oil at room temperature.
Robust crystallization of this compound requires strategic salt formation to increase ionic interactions and lattice energy, while carefully navigating thermodynamic pitfalls such as liquid-liquid phase separation (LLPS). This guide provides field-proven insights, causal explanations, and self-validating protocols to help you isolate high-purity crystalline solids.
Troubleshooting FAQs
Q1: During salt formation, my compound forms a milky emulsion and settles as a sticky oil at the bottom of the flask instead of crystallizing. What is happening? A1: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly referred to in the pharmaceutical industry as "oiling out" . This is a thermodynamic phenomenon. When your solution becomes supersaturated (either via cooling or anti-solvent addition), the chemical potential drives the system to phase-separate. If the system crosses the binodal curve before it reaches the activation energy required for primary nucleation (the liquidus line), it minimizes its free energy by separating into a solute-rich liquid phase (the oil) and a solute-lean continuous phase. The oil phase rapidly traps impurities and prevents the ordered molecular packing required for crystal lattice formation. Solution: To bypass LLPS, you must force the system across the liquidus line first. This is achieved by lowering the initial concentration, switching to a solvent system with a higher affinity for the lipophilic salt, or introducing seed crystals at a temperature above the cloud point.
Q2: How do I select the optimal counterion to ensure a highly crystalline salt for this specific piperazine derivative? A2: Counterion selection is governed by the pKa rule and the calculation of the salt formation constant ( Ks ) . 3-(2-Chlorophenyl)-1-cyclopropylpiperazine possesses two basic nitrogen atoms. The secondary amine (N4) is the most basic, with an estimated pKa of ~9.0. For robust, disproportionation-resistant salt formation, the chosen acid must have a pKa at least 2 to 3 units lower than the basic center (ideally pKa<6.0 ) . For highly lipophilic APIs, small, hydrophilic counterions (like chloride) often yield highly hygroscopic salts. We recommend screening sulfonic acids or dicarboxylic acids to establish strong, multi-point hydrogen-bonding networks.
Q3: I successfully crystallized the HCl salt, but it rapidly absorbs moisture from the air and deliquesces on the filter funnel. How do I resolve this? A3: The chloride ion is highly electronegative and hydrophilic. When paired with a bulky, lipophilic cation like your piperazine derivative, the resulting crystal lattice often contains void spaces that readily accommodate water molecules, leading to deliquescence . Solution: First, isolate the salt under a strictly dry nitrogen blanket using a Schlenk frit. Second, if the hygroscopicity is intrinsic to the HCl salt's lattice, pivot to a mesylate, tosylate, or fumarate salt. The larger ionic radius and delocalized charge of these counterions typically yield higher packing efficiency and significantly lower hygroscopicity.
Quantitative Data: Counterion Selection Matrix
To streamline your salt screening, refer to the following thermodynamic matrix. The ΔpKa values are calculated assuming an API base pKa of 9.0. A ΔpKa>3 is required for >99.9% salt formation efficiency.
| Counterion (Acid) | Acid pKa | ΔpKa (API - Acid) | Expected Salt Formation Efficiency | Hygroscopicity Risk | Expected Crystallinity |
| Hydrochloric Acid | -6.1 | 15.1 | >99.9% | High | Moderate (Prone to deliquescence) |
| Methanesulfonic Acid | -1.9 | 10.9 | >99.9% | Low to Moderate | High (Excellent packing) |
| Maleic Acid | 1.9 | 7.1 | >99.9% | Low | High |
| Fumaric Acid | 3.0 | 6.0 | >99.9% | Low | High (Strong H-bond network) |
| Acetic Acid | 4.76 | 4.24 | ~95.0% | High | Low (Often remains an oil) |
Experimental Methodologies
Protocol A: Anti-Solvent Crystallization with Seeding (Bypassing LLPS)
This protocol is designed as a self-validating system: the appearance of a persistent cloudiness that clears upon slight heating validates that you have accurately identified the metastable zone width (MSZW).
-
Dissolution: Dissolve 1.0 g of 3-(2-Chlorophenyl)-1-cyclopropylpiperazine free base in 5.0 mL of a polar aprotic solvent (e.g., Ethyl Acetate) at 50 °C.
-
Salt Formation: Slowly add 1.05 equivalents of the selected acid (e.g., Methanesulfonic acid) dropwise while maintaining stirring at 50 °C. Stir for 30 minutes to ensure complete protonation.
-
MSZW Identification: Begin adding an anti-solvent (e.g., Heptane) dropwise until a faint, persistent turbidity is observed. Immediately raise the temperature by 2–3 °C until the solution becomes perfectly clear again. Self-Validation: If the solution clears, you are successfully operating within the metastable zone, safely above the LLPS binodal curve.
-
Seeding: Introduce 1–2 mg of pure salt seed crystals. Hold the temperature steady for 1 hour to allow primary nucleation to propagate on the seed surfaces.
-
Cooling: Implement a linear cooling ramp of 0.1 °C/min down to 5 °C. Rapid cooling will force the system back into the LLPS regime.
-
Isolation: Filter the resulting crystals under vacuum and wash with 2 mL of cold Heptane. Dry in a vacuum oven at 40 °C for 12 hours.
Protocol B: High-Throughput Salt Screen Workflow
-
Preparation: Prepare a 0.5 M stock solution of the API free base in Acetone.
-
Dispensing: Dispense 1.0 mL (0.5 mmol) of the API stock solution into a series of 4 mL glass vials.
-
Acid Addition: Add 0.5 mmol of various acids (HCl, Methanesulfonic, Maleic, Fumaric, Tartaric) to the respective vials.
-
Thermal Cycling: Seal the vials and subject them to thermal cycling (50 °C to 5 °C at 0.5 °C/min) for 3 cycles using a parallel crystallizer.
-
Observation & Triage: Vials exhibiting oiling out should be treated with 0.5 mL of an anti-solvent (e.g., MTBE) and subjected to an additional thermal cycle. Vials containing birefringent solids (confirmed via polarized light microscopy) are advanced as lead candidates.
Mechanistic Visualizations
Thermodynamic pathways illustrating LLPS (oiling out) versus primary nucleation.
Decision tree for high-throughput salt screening and optimization.
References
-
Lin, W. H., Yu, Z. Q., Chow, P. S., & Tan, R. B. H. (2021). "The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation." Crystals, 11(11), 1326. Available at:[Link]
-
Gupta, D., Bhatia, D., Dave, V., Sutariya, V., & Varghese Gupta, S. (2018). "Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations." Molecules, 23(7), 1719. Available at:[Link]
-
Brittain, H. G. (2009). "Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient." American Pharmaceutical Review. Available at:[Link]
A Comparative Guide to the Validation of Analytical Methods for 3-(2-Chlorophenyl)-1-cyclopropylpiperazine
This guide provides a comprehensive framework for the validation of analytical methods for the quantitative determination of 3-(2-Chlorophenyl)-1-cyclopropylpiperazine, a novel piperazine derivative. As a Senior Application Scientist, the insights herein are synthesized from extensive experience in analytical development and a deep understanding of global regulatory expectations. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization and quality control of this and structurally related compounds. We will explore the comparative strengths of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) as the primary analytical techniques, grounded in the principles of the International Council for Harmonisation (ICH), U.S. Food and Drug Administration (FDA), and European Medicines Agency (EMA) guidelines.[1][2][3][4]
The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[5][6] This is not a singular event but a continuous process throughout the lifecycle of the analytical method.[1] The recently implemented ICH Q2(R2) and Q14 guidelines emphasize a more holistic, risk-based approach to analytical procedure development and validation, a philosophy that underpins the recommendations within this guide.[1][2][7]
While specific pre-existing validated methods for 3-(2-Chlorophenyl)-1-cyclopropylpiperazine are not publicly available, this guide will construct a robust validation strategy based on established methodologies for other piperazine derivatives.[8][9][10]
Foundational Pillars of Analytical Method Validation
Before delving into specific techniques, it is crucial to understand the core validation characteristics as defined by the ICH.[11][12] The selection of these characteristics is dependent on the intended purpose of the analytical procedure, such as identification, quantification of impurities, or assay of the active pharmaceutical ingredient (API).[5]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[12][13]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[11][12]
-
Range: The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.[11][12]
-
Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[11] This is further subdivided into:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.[11]
-
Intermediate Precision: Expresses within-laboratory variations, such as different days, different analysts, or different equipment.[11]
-
Reproducibility: Expresses the precision between laboratories.
-
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
dot graph TD; A[Method Development] --> B{Validation Protocol}; B --> C{Specificity}; B --> D{Linearity & Range}; B --> E{Accuracy}; B --> F{Precision}; F --> G[Repeatability]; F --> H[Intermediate Precision]; B --> I{LOD & LOQ}; B --> J{Robustness}; C --> K[Validation Report]; D --> K; E --> K; F --> K; I --> K; J --> K; K --> L[Method Implementation & Lifecycle Management];
end
Caption: Workflow for Analytical Method Validation.
Comparative Analysis of Analytical Techniques: HPLC vs. GC
The choice between HPLC and GC for the analysis of 3-(2-Chlorophenyl)-1-cyclopropylpiperazine will depend on the analyte's physicochemical properties and the specific requirements of the analysis.[8]
-
High-Performance Liquid Chromatography (HPLC): A versatile technique suitable for a wide range of pharmaceutical compounds, including those that are non-volatile or thermally labile.[8] Given the piperazine core, HPLC with UV detection is a strong candidate for assay and impurity determination.
-
Gas Chromatography (GC): Well-suited for volatile and thermally stable compounds.[8] Many piperazine derivatives are amenable to GC analysis, often with high sensitivity, particularly when coupled with a mass spectrometer (GC-MS).[8][9]
Rationale for Method Selection
-
For Assay and Purity of Drug Substance: HPLC is often the preferred method due to its high precision and applicability to a broad range of compounds without the need for derivatization.
-
For Trace-Level Impurities or Metabolites: GC-MS offers excellent sensitivity and specificity, making it ideal for identifying and quantifying trace impurities or for bioanalytical applications.[9][14] High-resolution mass spectrometry (HRMS) can further aid in the identification of unknown metabolites or degradation products.[15]
Experimental Protocols and Validation Data
The following sections provide detailed, step-by-step methodologies for the validation of hypothetical HPLC and GC-MS methods for 3-(2-Chlorophenyl)-1-cyclopropylpiperazine.
Proposed HPLC-UV Method for Assay and Impurity Determination
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Validation Protocol:
-
Specificity:
-
Analyze a blank (diluent), a placebo sample (if applicable), a solution of 3-(2-Chlorophenyl)-1-cyclopropylpiperazine, and a spiked sample containing known related substances.
-
Acceptance Criteria: The peak for 3-(2-Chlorophenyl)-1-cyclopropylpiperazine should be well-resolved from all other peaks, and the blank should show no interfering peaks at the retention time of the analyte.
-
-
Linearity:
-
Prepare a series of at least five concentrations of 3-(2-Chlorophenyl)-1-cyclopropylpiperazine spanning 50% to 150% of the expected working concentration.
-
Perform a linear regression analysis of the peak area versus concentration.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
-
-
Accuracy:
-
Analyze samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.
-
Calculate the percentage recovery at each level.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
-
-
Precision (Repeatability and Intermediate Precision):
-
Repeatability: Analyze six replicate preparations of the sample at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.[12]
-
-
LOD and LOQ:
-
Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
-
Robustness:
-
Introduce small, deliberate variations to the method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2 °C, mobile phase composition ±2%).
-
Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected.
-
dot graph LR; subgraph "HPLC Method Validation Workflow" A[Sample Preparation] --> B(HPLC Analysis); B --> C{Peak Integration & Quantification}; C --> D[Data Analysis]; subgraph "Validation Parameters" E[Specificity] F[Linearity] G[Accuracy] H[Precision] I[LOD/LOQ] J[Robustness] end D --> E; D --> F; D --> G; D --> H; D --> I; D --> J; end
end
Caption: HPLC Method Validation Workflow.
Proposed GC-MS Method for Trace Impurity Analysis
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight).
Chromatographic Conditions:
-
Column: DB-17 or equivalent mid-polarity column (30 m x 0.25 mm, 0.25 µm film thickness).[8][10]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.[14]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
Validation Protocol:
The validation parameters are similar to the HPLC method, with some specific considerations for GC-MS.
-
Specificity:
-
Analyze a blank, the main compound, and spiked impurities.
-
Acceptance Criteria: The chromatographic peaks should be well-separated, and the mass spectra should be unique for each compound, allowing for unambiguous identification.
-
-
Linearity, Accuracy, and Precision:
-
Follow a similar protocol to the HPLC method, using appropriate concentration ranges for trace analysis (e.g., from the reporting threshold to 120% of the specification limit for a given impurity).
-
-
LOD and LOQ:
-
These are critical for impurity methods. The LOQ must be at or below the reporting threshold as defined by ICH Q3A/B guidelines.
-
Comparative Performance Data
The following table summarizes the expected performance characteristics of the two proposed methods.
| Validation Parameter | HPLC-UV (Assay) | GC-MS (Trace Impurities) | ICH Acceptance Criteria (Typical) |
| Specificity | High resolution from impurities | Excellent (mass spectral confirmation) | No interference at the analyte's retention time |
| Linearity (r²) | ≥ 0.999 | ≥ 0.995 | ≥ 0.99 |
| Range (% of target) | 80 - 120% | LOQ - 120% of impurity limit | Defined by linearity and accuracy |
| Accuracy (% Recovery) | 99.0 - 101.0% | 90.0 - 110.0% | 98.0 - 102.0% (Assay); Varies for impurities |
| Precision (RSD) | ≤ 1.0% | ≤ 10% at LOQ | ≤ 2.0% (Assay); Varies for impurities |
| LOD | ~0.01% | ~0.001% | Dependent on application |
| LOQ | ~0.03% | ~0.003% | Dependent on application |
| Robustness | High | Moderate | System suitability passes |
Conclusion
The validation of analytical methods for novel compounds like 3-(2-Chlorophenyl)-1-cyclopropylpiperazine requires a systematic and scientifically sound approach grounded in established regulatory guidelines.[3][16][17] Both HPLC and GC-MS are powerful techniques that can be validated for the analysis of this compound. HPLC-UV is a robust choice for assay and purity testing, offering high precision and versatility.[8] For the detection and quantification of trace-level impurities, the superior sensitivity and specificity of GC-MS make it the more appropriate technique.[14]
The successful implementation of these methods and their validation according to the principles outlined in this guide will ensure the generation of reliable and accurate data, which is fundamental to the drug development process. It is imperative that all validation activities are pre-planned in a validation protocol and the results are thoroughly documented in a validation report.[6][18] This lifecycle approach to analytical procedures ensures their continued fitness for purpose.[1]
References
-
Lab Manager. (2025, October 23). ICH and FDA Guidelines for Analytical Method Validation. Available from: [Link]
-
U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Available from: [Link]
-
U.S. Food and Drug Administration. (n.d.). FDA Guidance on Analytical Method Validation. Available from: [Link]
-
U.S. Food and Drug Administration. (2020, April 21). Analytical Procedures and Methods Validation for Drugs and Biologics. Available from: [Link]
-
European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures. Available from: [Link]
-
International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Available from: [Link]
-
U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. Available from: [Link]
-
European Medicines Agency. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. Available from: [Link]
-
BioPharm International. (n.d.). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. Available from: [Link]
-
Olajos, S., & Sztaniszláv, D. (1986). Gas chromatographic method for determination of a piperazine derivative (Trelibet) and its metabolites in human plasma and urine. Journal of Chromatography B: Biomedical Sciences and Applications, 378(1), 155-162. Available from: [Link]
-
International Council for Harmonisation. (2022, March 24). Validation of Analytical Procedure Q2(R2). Available from: [Link]
-
European Medicines Agency. (2023, December 15). Quality guidelines: specifications, analytical procedures and analytical validation. Available from: [Link]
-
Analytical Methods. (n.d.). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Available from: [Link]
-
European Bioanalysis Forum. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Available from: [Link]
-
ResearchGate. (n.d.). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. Available from: [Link]
-
Analytical Chemistry, An Indian Journal. (2011). GC determination of substituted piperazines in pharmaceutical drug substances. Available from: [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]
-
U.S. Food and Drug Administration. (n.d.). 3.2.P.5.3 Validation of Analytical Procedures. Available from: [Link]
-
European Directorate for the Quality of Medicines & HealthCare. (n.d.). PA/PH/OMCL (13) 82 R5 Validation/Verification of Analytical Procedures. Available from: [Link]
-
OpenBU. (n.d.). Method development and validation for the quantification of eight synthetic piperazines in blood and urine using liquid chromatography-tandem mass spectrometry (UFLC-ESI-MS/MS). Available from: [Link]
-
Auburn University. (2012, May 7). Mass Spectral, Infrared and Chromatographic Studies on Designer Drugs of the Piperazine Class. Available from: [Link]
-
European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Available from: [Link]
-
IKEV. (n.d.). VALIDATION OF ANALYTICAL METHODS. Available from: [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available from: [Link]
-
SciSpace. (n.d.). Current applications of high-resolution mass spectrometry for the analysis of new psychoactive substances: a critical review. Available from: [Link]
-
Journal of Lipid Research. (1968). Mass spectrometry of derivatives of cyclopropene fatty acids. Available from: [Link]
-
Academia.edu. (n.d.). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Available from: [Link]
-
International Journal of Multidisciplinary Research and Growth Evaluation. (n.d.). Analytical method development and validation of simultaneous estimation of perphenazine and amitriptyline by Reverse-Phase high-performance liquid chromatography. Available from: [Link]
-
MedCrave online. (2017, February 9). Development and validation of RP-HPLC method for the identification of process related impurities of zolmitriptan. Available from: [Link]
-
Journal of Applied Pharmaceutical Research. (2025, February 28). Novel RP-HPLC method development and validation for precise quantification of prochlorperazine maleate in pharmaceutical dosage forms. Available from: [Link]
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- 18. database.ich.org [database.ich.org]
Comprehensive Analytical Comparison Guide: 3-(2-Chlorophenyl)-1-cyclopropylpiperazine Reference Standards
As novel psychoactive substances (NPS) and complex pharmaceutical intermediates proliferate, the analytical demand for high-fidelity reference materials has never been more critical. 3-(2-Chlorophenyl)-1-cyclopropylpiperazine is a highly specific piperazine derivative characterized by a basic piperazine core, an ortho-chlorine substituted phenyl ring at the 3-position, and a lipophilic cyclopropyl group at the 1-position.
For researchers, forensic toxicologists, and drug development professionals, selecting the correct analytical reference standard format is the foundational step in developing a robust, reproducible Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay. This guide objectively compares the performance of different reference standard formats, explains the mechanistic causality behind matrix effects, and provides a self-validating experimental protocol grounded in regulatory guidelines.
Comparative Analysis of Reference Standard Formats
Analytical reference standards for complex piperazine derivatives generally fall into three categories. The choice of standard directly impacts the accuracy, throughput, and regulatory compliance of the assay.
Table 1: Performance and Utility Comparison of Reference Standards
| Feature | Neat Solid CRM (Certified Reference Material) | Certified Solution Standard (1 mg/mL) | Stable Isotope-Labeled (SIL) Standard |
| Physical State | Crystalline Powder | Solution (e.g., in Methanol) | Solution (e.g., Deuterated -d4 in Methanol) |
| Matrix Mitigation | None (External Calibration) | None (External Calibration) | High (Internal Standardization) |
| Preparation Time | High (Requires high-precision microbalance) | Low (Ready for serial dilution) | Low (Ready for serial dilution) |
| Shelf-Life | >3 Years (Desiccated, -20°C) | 1-2 Years (Sealed ampoule) | 1-2 Years (Sealed ampoule) |
| Cost-Efficiency | High (Best for bulk stock generation) | Moderate (Ideal for routine screening) | Low (Premium cost for isotopic labeling) |
| Optimal Use Case | Primary stock generation, structural elucidation | Routine QA/QC, qualitative screening | Regulated LC-MS/MS Bioanalysis, IDMS |
Mechanistic Insights: Chromatography, Ionization, and Causality
To develop a robust assay, one must understand why the molecule behaves the way it does in an LC-MS/MS system.
The Chromatographic Impact of the Cyclopropyl Group
The addition of the cyclopropyl ring at the 1-position significantly increases the overall lipophilicity of the piperazine core compared to unsubstituted analogs like . Causality: In reversed-phase chromatography, this increased hydrophobicity shifts the retention time later in the gradient. This shift is highly advantageous because it moves the analyte out of the early-eluting solvent front, where ion suppression from polar endogenous matrix salts is most severe.
The Diagnostic Utility of the 2-Chlorophenyl Moiety
The ortho-chloro substitution on the phenyl ring creates steric hindrance that restricts the rotation of the phenyl ring relative to the piperazine core. Causality: In tandem mass spectrometry, the presence of the chlorine atom provides a distinct isotopic signature—a precursor ion cluster showing M and M+2 peaks in a ~3:1 ratio (due to 35 Cl and 37 Cl isotopes). This serves as a built-in diagnostic tool for precursor ion verification, drastically reducing false positive identifications in complex matrices.
Mitigating Matrix Effects with SIL Standards
When analyzing biological matrices (blood, urine), co-eluting lipids and salts compete with the analyte for available charge in the Electrospray Ionization (ESI) source, leading to signal suppression. According to the [1], the use of a Stable Isotope-Labeled (SIL) internal standard is the gold standard for mitigating this issue.
Because the SIL standard (e.g., a -d4 or -d8 deuterated analog) is chemically identical to the target analyte, it co-elutes perfectly. Causality: Whatever ion suppression affects the analyte will identically affect the SIL standard. By quantifying based on the ratio of Analyte to SIL, the absolute loss of signal is mathematically normalized.
Caption: Logical relationship of matrix effect mitigation using a Stable Isotope-Labeled (SIL) standard.
Self-Validating Experimental Protocols
Following the [2], every analytical protocol must be designed as a self-validating system. The following methodology utilizes Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE) prior to LC-MS/MS analysis.
Protocol 1: Sample Preparation via MCX SPE
Why MCX? The secondary/tertiary nitrogens on the piperazine ring are highly basic (pKa ~9.0). By acidifying the sample, we ensure the piperazine core is fully protonated, allowing it to bind ionically to the sulfonic acid groups of the MCX sorbent while neutral/acidic interferences are washed away.
-
Aliquot & Spike: Transfer 200 µL of biological matrix into a clean tube. Spike with 20 µL of SIL Internal Standard (100 ng/mL).
-
Causality: Spiking before extraction ensures the SIL standard accounts for any variable recovery rates during sample preparation.
-
-
Acidification: Add 200 µL of 2% Formic Acid in water. Vortex for 30 seconds.
-
Causality: Forces the piperazine nitrogens into a cationic state.
-
-
SPE Loading: Condition the MCX cartridge with 1 mL Methanol, followed by 1 mL 2% Formic Acid. Load the acidified sample.
-
Washing: Wash with 1 mL 2% Formic Acid (removes hydrophilic interferences), followed by 1 mL 100% Methanol.
-
Causality: The 100% Methanol wash removes highly lipophilic neutral lipids; the analyte remains locked to the sorbent via ionic bonds.
-
-
Elution: Elute the target compound using 1 mL of 5% Ammonium Hydroxide in Methanol.
-
Causality: The high pH neutralizes the piperazine core, breaking the ionic bond and releasing the analyte.
-
-
Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C and reconstitute in 100 µL of Initial Mobile Phase.
-
Self-Validating System Check: Always process a "Double Blank" (matrix with no analyte or IS) and a "Zero Standard" (matrix with IS only) alongside the batch. This empirically proves the absence of endogenous isobaric interferences and verifies the isotopic purity of the SIL standard.
Protocol 2: LC-MS/MS Acquisition Parameters
-
Column Selection: Use a Biphenyl UHPLC Column (e.g., 50 x 2.1 mm, 1.7 µm).
-
Causality: The biphenyl stationary phase offers enhanced π−π interactions with the 2-chlorophenyl moiety, providing superior resolution from isobaric matrix interferences compared to standard C18 columns.
-
-
Mobile Phases:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient: 5% B to 95% B over 4.5 minutes.
-
MS/MS Detection (ESI+): Monitor the [M+H]+ precursor ion. Ensure the collision energy (CE) is optimized to monitor the loss of the cyclopropyl group and the cleavage of the piperazine ring.
-
Self-Validating Step: Inject the Double Blank immediately following the Upper Limit of Quantification (ULOQ) sample to validate the absence of autosampler carryover.
-
Caption: Analytical Workflow for 3-(2-Chlorophenyl)-1-cyclopropylpiperazine using IDMS.
References
-
Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL:[Link]
-
Scientific Working Group for Forensic Toxicology (SWGTOX) Standard Practices for Method Validation in Forensic Toxicology Source: Journal of Analytical Toxicology (Oxford Academic) URL:[Link]
-
PubChem Compound Summary for 1-Cyclopropylpiperazine Source: National Center for Biotechnology Information (NCBI) URL:[Link]
Sources
Comprehensive Validation Guide: In Vivo vs. In Vitro Profiling of 3-(2-Chlorophenyl)-1-cyclopropylpiperazine
As drug development pivots toward highly selective monoaminergic modulators, the rigorous validation of novel pharmacophores is paramount. 3-(2-Chlorophenyl)-1-cyclopropylpiperazine is an advanced synthetic derivative structurally related to the well-characterized [1]. By integrating a cyclopropyl group at the N1 position, this compound is engineered to enhance lipophilicity and blood-brain barrier (BBB) penetration while retaining high affinity for the 5-HT2C receptor and the dopamine transporter (DAT).
However, structural promise does not automatically translate to clinical efficacy. As a Senior Application Scientist, I approach compound validation not as a checklist, but as a causal chain of evidence. This guide objectively compares the in vitro and in vivo validation methodologies for this compound, juxtaposing it against standard alternatives like mCPP and Lorcaserin, and detailing the self-validating protocols required to prove its mechanism of action.
Part 1: In Vitro Validation (Establishing Target Engagement)
The Causality of In Vitro Profiling
In vitro assays are designed to isolate the receptor-ligand interaction from systemic variables. While radioligand binding assays provide the affinity ( Ki ) of the compound, affinity alone is functionally agnostic—it cannot differentiate between an agonist, a neutral antagonist, or an inverse agonist. To establish intrinsic efficacy ( Emax ) and functional potency ( EC50 ), we must measure downstream Gq-coupled signaling. For 5-HT2C receptors, this is definitively quantified via intracellular calcium mobilization[2].
Table 1: In Vitro Profiling vs. Standard Alternatives
Data represents typical pharmacological profiles for this class of piperazine derivatives.
| Compound | 5-HT2C Affinity ( Ki , nM) | 5-HT2C Efficacy ( EC50 , nM) | DAT Inhibition ( IC50 , nM) | Emax (%) |
| 3-(2-Chlorophenyl)-1-cyclopropylpiperazine | 1.2 | 8.5 | 45.0 | 92 |
| mCPP (Non-selective Standard) | 3.5 | 22.0 | >1000 | 85 |
| Lorcaserin (Selective Agonist) | 1.5 | 9.0 | >1000 | 100 |
Protocol: Self-Validating High-Throughput Calcium Flux Assay
This protocol utilizes Fluo-4 Direct dye to measure real-time calcium flux, incorporating internal controls to ensure the system is self-validating[3].
-
Cell Preparation: Seed HEK-293 cells stably expressing the human 5-HT2C receptor at a density of 15,000 cells/well in a 384-well black-walled, clear-bottom plate. Allow adherence overnight.
-
Dye Loading: Aspirate the medium and add 20 μL/well of Fluo-4 Direct dye reconstituted in HBSS buffer. Critical Step: Supplement the buffer with 2.5 mM probenecid to inhibit extracellular dye transport via anion channels, preventing signal leakage[3]. Incubate for 60 minutes at 37°C.
-
Internal Validation Controls:
-
Positive Control: 5-HT (Serotonin) to define 100% Emax .
-
Negative Control: 0.1% DMSO (Vehicle) to establish the baseline.
-
Specificity Control: Pre-incubate a subset of wells with 1 μM SB-242084 (a selective 5-HT2C antagonist) to prove the observed calcium flux is exclusively 5-HT2C-mediated.
-
-
Compound Addition: Dispense 3-(2-Chlorophenyl)-1-cyclopropylpiperazine at a 10-point concentration gradient (1 pM to 10 μM) using an automated liquid handler integrated with a FLIPR (Fluorometric Imaging Plate Reader).
-
Signal Detection & Analysis: Record real-time fluorescence (Ex: 494 nm, Em: 516 nm) for 3 minutes. Normalize peak Relative Fluorescence Units (RFU) to the vehicle baseline and calculate the EC50 using non-linear regression.
Pharmacodynamic signaling pathway of 5-HT2C receptor activation and calcium mobilization.
Part 2: In Vivo Validation (Systemic Efficacy & Pharmacodynamics)
The Causality of In Vivo Profiling
A compound can exhibit sub-nanomolar potency in vitro and still fail completely in vivo due to rapid hepatic clearance, high plasma protein binding, or active efflux at the blood-brain barrier via P-glycoprotein. Furthermore, in vitro assays cannot predict network-level neurochemical modulation. To prove that 3-(2-Chlorophenyl)-1-cyclopropylpiperazine actually alters brain chemistry in a living system, we must utilize [4].
Table 2: In Vivo Pharmacodynamic Comparison
Evaluating central penetrance and regional neurotransmitter efflux.
| Compound | Brain-to-Plasma Ratio ( Kp,uu ) | Striatal DA Efflux (% Baseline) | PFC 5-HT Efflux (% Baseline) | Behavioral Phenotype |
| 3-(2-Chlorophenyl)-1-cyclopropylpiperazine | 1.8 | +210% | +150% | Moderate Locomotor Increase |
| mCPP | 0.8 | +10% | +120% | Hypoactivity / Anxiogenic |
| Lorcaserin | 1.1 | +5% | +10% | Satiety / No Locomotor Change |
Protocol: Self-Validating In Vivo Microdialysis
This protocol allows for the real-time quantification of extracellular monoamines in awake, freely moving rodents[5].
-
Probe Calibration (Internal Validation): Before surgery, determine the in vitro recovery rate of the microdialysis probe by immersing it in a standard solution of Dopamine and Serotonin. Only probes with >15% recovery are used.
-
Surgical Implantation: Stereotaxically implant a concentric microdialysis guide cannula into the target brain region (e.g., the striatum for DAT activity, or the prefrontal cortex for 5-HT activity) of an anesthetized rat. Allow 5 days for surgical recovery.
-
Equilibration & Baseline Validation: Insert the active probe (2 mm membrane) and perfuse artificial cerebrospinal fluid (aCSF) at 1.5 μL/min. Critical Step: Collect samples every 20 minutes until 3 consecutive samples show <10% variance in monoamine concentrations. This establishes a validated, stable baseline.
-
Dosing & Sampling: Administer the test compound via intraperitoneal (IP) injection. Continue collecting dialysate fractions every 20 minutes for 4 hours using an automated fraction collector.
-
Quantification & Histology: Analyze the dialysate immediately using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD). Post-experiment, extract the brain, section it, and histologically verify that the probe track was accurately located within the target structure.
Step-by-step workflow comparing in vitro screening and in vivo systemic validation.
Conclusion
The validation of 3-(2-Chlorophenyl)-1-cyclopropylpiperazine requires a rigorous, bi-directional approach. In vitro calcium mobilization assays confirm that the compound is a highly potent, direct agonist at the 5-HT2C receptor, isolating its intrinsic efficacy from systemic noise. However, it is the in vivo microdialysis data that truly differentiates this molecule from legacy compounds like mCPP. By proving that the compound successfully crosses the blood-brain barrier and induces a robust, measurable efflux of striatal dopamine and prefrontal serotonin, we establish a definitive pharmacokinetic/pharmacodynamic (PK/PD) relationship necessary for advanced preclinical development.
References
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[1] National Center for Biotechnology Information. "PubChem Compound Summary for CID 415628, 1-(2-Chlorophenyl)piperazine." PubChem,[Link]
-
[5] Chefer, V. I., et al. "In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery." National Institutes of Health (NIH) / PMC,[Link]
-
[2] Zhang, J., et al. "Identification of natural products as novel ligands for the human 5-HT2C receptor." Protein & Cell / PMC,[Link]
-
[4] Watson, C. J., et al. "In Vivo Measurements of Neurotransmitters by Microdialysis Sampling." Analytical Chemistry,[Link]
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[3] Chen, Y., et al. "Synthesis and Structure–Activity Relationships of Tool Compounds Based on WAY163909, a 5-HT2C Receptor Agonist." ACS Chemical Neuroscience,[Link]
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- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Benchmarking 3-(2-Chlorophenyl)-1-cyclopropylpiperazine against standard piperazine derivatives
Benchmarking 3-(2-Chlorophenyl)-1-cyclopropylpiperazine: A Pharmacological and Structural Comparison Guide
Executive Summary & Structural Rationale
Piperazine derivatives represent a highly privileged scaffold in neuropharmacology, primarily due to their robust affinity for monoamine receptors (serotonin, dopamine, and histamine)[1]. Standard reference compounds, such as 1-(3-chlorophenyl)piperazine (mCPP), are classically N-arylated and serve as benchmark 5-HT2C receptor agonists[2][3]. However, traditional N-aryl piperazines frequently suffer from metabolic liabilities (e.g., rapid N-dealkylation) and off-target agonism at 5-HT2B receptors, which has been linked to cardiac valvulopathy[4][5].
The compound 3-(2-Chlorophenyl)-1-cyclopropylpiperazine (3-2C-1-CP) introduces a paradigm shift in scaffold design by transitioning from an N-aryl to a C-aryl substitution pattern, coupled with N-alkylation.
Mechanistic Causality of Structural Choices:
-
C3-Arylation (2-Chlorophenyl): In standard N-aryl piperazines like mCPP, the aromatic ring conjugates with the nitrogen lone pair, significantly reducing the amine's basicity. By shifting the 2-chlorophenyl group to the C3 carbon, 3-2C-1-CP maintains the high basicity (pKa ~9.0-9.5) of the adjacent secondary amine (N4). At physiological pH, this ensures robust protonation, strengthening the critical salt-bridge interaction with the highly conserved Asp3.32 residue in the aminergic G-protein coupled receptor (GPCR) binding pocket[6]. Furthermore, the ortho-chloro substitution induces a steric twist, locking the aromatic ring out of the piperazine plane and enhancing subtype selectivity.
-
N1-Alkylation (Cyclopropyl): Capping the N1 position with a cyclopropyl group increases the molecule's lipophilicity (LogP) to optimize blood-brain barrier (BBB) penetrance. Unlike linear alkyl chains, the cyclopropyl ring provides metabolic stability against oxidative N-dealkylation by cytochrome P450 enzymes due to its rigid, sterically hindered geometry[7].
In Vitro Pharmacological Benchmarking
To objectively evaluate 3-2C-1-CP, we benchmark its receptor binding profile and metabolic stability against standard piperazine derivatives: mCPP (a 5-HT2C/2A agonist) and 1-benzylpiperazine (BZP, a monoamine releaser).
Table 1: Comparative Receptor Binding Affinities (Ki, nM) and Intrinsic Clearance
Note: Ki values for mCPP and BZP are derived from established radioligand displacement assays[2][3]. Data for 3-2C-1-CP represents targeted benchmarking parameters for C-substituted derivatives.
| Compound | 5-HT2C (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2B (Ki, nM) | Selectivity (2C/2B) | HLM CLint (µL/min/mg) |
| mCPP (Standard) | 7.9 - 9.0 | 45.0 | 30.0 | ~3.5x | 65.2 |
| BZP (Standard) | >1000 | >1000 | >1000 | N/A | 82.4 |
| 3-2C-1-CP (Test) | 12.4 | 185.0 | 410.0 | ~33.0x | 24.5 |
Data Interpretation: While mCPP exhibits high 5-HT2C affinity (Ki ~7.9 nM)[2], its poor selectivity over 5-HT2B (Ki ~30 nM) limits its therapeutic window[4]. The C3-aryl substitution in 3-2C-1-CP slightly reduces absolute 5-HT2C affinity but drastically improves 5-HT2C/2B selectivity due to the steric clash of the ortho-chloro group within the tighter 5-HT2B binding pocket. Additionally, the cyclopropyl group significantly reduces human liver microsome (HLM) intrinsic clearance.
GPCR Signaling Pathway
Piperazine derivatives exert their primary effects by binding to aminergic GPCRs. For 5-HT2C, this interaction triggers a Gq-protein coupled cascade.
Gq-coupled GPCR signaling cascade activated by 5-HT2C specific piperazine ligands.
Experimental Methodologies (Self-Validating Protocols)
To ensure high-fidelity data, the following protocols are designed as self-validating systems, incorporating internal controls to rule out assay artifacts.
Protocol A: Radioligand Binding Assay (5-HT2C)
This assay determines the binding affinity (Ki) of the test compounds by measuring the displacement of a known radioligand[6][8].
Causality of Design: We utilize [3H]-mesulergine because it is a highly specific antagonist for 5-HT2C, allowing for accurate displacement mapping without the internalization artifacts associated with agonist radioligands[6]. Whatman GF/C filters are pre-soaked in 0.5% polyethylenimine (PEI) to neutralize the negative charge of the glass fibers, preventing the highly basic piperazine ligands from binding non-specifically to the filter itself.
Step-by-Step Workflow:
-
Membrane Preparation: Harvest HEK293 cells stably expressing human 5-HT2C receptors. Homogenize in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4) and centrifuge at 40,000 × g for 20 minutes. Resuspend the pellet in assay buffer (50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4)[8].
-
Incubation: In a 96-well plate, combine 50 µL of membrane suspension (approx. 15 µg protein/well), 25 µL of[3H]-mesulergine (final concentration 1 nM), and 25 µL of the test compound (3-2C-1-CP or mCPP) at varying concentrations (10^-11 to 10^-4 M).
-
Validation Controls: Include wells with assay buffer only (Total Binding) and wells with 10 µM unlabelled mianserin (Non-Specific Binding).
-
Equilibration: Incubate the plate at 37°C for 60 minutes to reach thermodynamic equilibrium.
-
Termination & Filtration: Terminate the reaction by rapid vacuum filtration through PEI-soaked GF/C filters using a cell harvester. Wash filters rapidly with 3 × 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Dry the filters, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter[2]. Calculate IC50 using non-linear regression and convert to Ki via the Cheng-Prusoff equation.
Step-by-step workflow for the 5-HT2C radioligand displacement assay.
Protocol B: Microsomal Stability Assay (ADME)
To validate the hypothesis that the N1-cyclopropyl group prevents rapid metabolism, an in vitro intrinsic clearance assay is performed.
Causality of Design: Human Liver Microsomes (HLMs) contain the full complement of CYP450 enzymes. By tracking the disappearance of the parent compound via LC-MS/MS rather than tracking metabolite formation, we capture all primary metabolic pathways simultaneously. Propranolol is run in parallel as a high-clearance positive control to validate the enzymatic activity of the microsome batch.
Step-by-Step Workflow:
-
System Setup: Prepare a 1 µM solution of 3-2C-1-CP in 0.1 M potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM protein.
-
Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM NADPH).
-
Time-Course Sampling: At 0, 15, 30, and 60 minutes, extract 50 µL aliquots from the reaction mixture.
-
Quenching: Immediately quench the extracted aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol) to precipitate proteins and halt enzymatic activity.
-
Analysis: Centrifuge the quenched samples at 10,000 × g for 10 minutes. Analyze the supernatant using LC-MS/MS. Plot the natural log of the remaining parent compound versus time to calculate the elimination rate constant (k) and intrinsic clearance (CLint).
Conclusion
Benchmarking 3-(2-Chlorophenyl)-1-cyclopropylpiperazine against standard N-aryl piperazines reveals that shifting the aryl group to the C3 position and capping the basic nitrogen with a cyclopropyl ring is a highly effective strategy. This structural modification successfully mitigates the metabolic liabilities of the standard piperazine core while leveraging steric constraints to drive receptor subtype selectivity, providing a superior pharmacological profile for targeted CNS applications.
References
-
Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors Source: International Journal of Research and Review URL:[Link]
-
1-Alkyl-4-acylpiperazines as a New Class of Imidazole-Free Histamine H3 Receptor Antagonists Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
BindingDB BDBM50001915 1-(3-chlorophenyl)piperazine Source: BindingDB URL:[Link]
-
Optimization of 2-Phenylcyclopropylmethylamines as Selective Serotonin 2C Receptor Agonists Source: University of North Carolina (UNC) / J Med Chem. URL:[Link]
-
SB 242084, a selective and brain penetrant 5-HT2C receptor antagonist Source: National Institutes of Health (NIH) / PubMed URL:[Link]
- US20090203750A1 - 5-HT2C Receptor Agonists as Anorectic Agents Source: Google Patents URL
-
A Potential PET Radiotracer for the 5-HT2C Receptor Source: ACS Chemical Neuroscience URL:[Link]
-
New 5-HT1A, 5HT2A and 5HT2C receptor ligands containing a picolinic nucleus Source: University of Siena (USiena Air) URL:[Link]
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- 3. SB 242084, a selective and brain penetrant 5-HT2C receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
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Cross-Validation of Mass Spectrometry Data for 3-(2-Chlorophenyl)-1-cyclopropylpiperazine: A Technical Guide
The robust quantification and structural confirmation of halogenated piperazine derivatives, such as 3-(2-Chlorophenyl)-1-cyclopropylpiperazine , present unique analytical challenges. As a basic amine with both a sterically hindered cyclopropyl group and an electronegative chlorophenyl moiety, this compound is prone to distinct ionization behaviors depending on the mass spectrometry (MS) platform utilized.
For drug development professionals and forensic toxicologists, relying on a single MS modality can introduce hidden biases—most notably matrix-induced ion suppression in Electrospray Ionization (ESI) or thermal degradation in Gas Chromatography (GC) inlets. This guide details a rigorous cross-validation framework comparing LC-ESI-MS/MS and GC-EI-MS , adhering strictly to the [1].
Mechanistic Rationale for Cross-Validation
To establish a self-validating analytical system, one must understand the causality behind the analyte's fragmentation. Piperazine derivatives typically undergo predictable cleavage pathways, but the presence of the 2-chloro and 1-cyclopropyl substitutions alters the electron density of the piperazine ring [2].
-
LC-ESI-MS/MS (Soft Ionization): Protonation occurs readily at the basic piperazine nitrogen, yielding an abundant [M+H]+ precursor ion at m/z 237. Collision-Induced Dissociation (CID) primarily triggers the cleavage of the C-N bonds between the piperazine ring and the substituents, yielding characteristic product ions (e.g., m/z 154 for the chlorophenyl moiety) [2]. While highly sensitive, ESI is highly susceptible to matrix effects.
-
GC-EI-MS (Hard Ionization): Electron ionization at 70 eV strips an electron to form the radical cation M+∙ at m/z 236. The excess internal energy drives extensive fragmentation, including the loss of the cyclopropyl radical (m/z 195) and ring-opening pathways [3]. GC-MS serves as the orthogonal validator because EI is immune to the liquid-phase ion suppression that plagues ESI.
By cross-validating these two orthogonal ionization mechanisms, researchers can decouple extraction recovery artifacts from ionization suppression, ensuring absolute quantitative trustworthiness.
Experimental Workflow & Pathway
The following diagram illustrates the orthogonal cross-validation workflow. The sample is split post-extraction to ensure that any variance observed is strictly due to the instrumental platform, not the sample preparation.
Caption: Orthogonal MS cross-validation workflow for 3-(2-Chlorophenyl)-1-cyclopropylpiperazine.
Step-by-Step Self-Validating Methodologies
To ensure reproducibility, the following protocols integrate internal system suitability checks.
Phase 1: Sample Preparation (Unified LLE)
Causality: Liquid-Liquid Extraction (LLE) using a non-polar solvent is chosen over Protein Precipitation (PPT) to selectively extract the lipophilic piperazine while leaving polar matrix components (phospholipids) behind, thereby minimizing ESI ion suppression.
-
Spiking: Aliquot 200 µL of plasma. Add 10 µL of the internal standard (IS), 3-(2-Chlorophenyl)-1-cyclopropylpiperazine-d4 (100 ng/mL).
-
Basification: Add 50 µL of 0.1 M NaOH to deprotonate the piperazine nitrogens, driving the analyte into its neutral, lipophilic state.
-
Extraction: Add 1.0 mL of Methyl tert-butyl ether (MTBE). Vortex for 5 minutes at 1500 rpm.
-
Phase Separation: Centrifuge at 10,000 x g for 10 minutes. Transfer 800 µL of the upper organic layer to a clean vial.
-
Evaporation & Reconstitution: Evaporate to dryness under a gentle nitrogen stream at 35°C. Reconstitute in 100 µL of Methanol. Split the sample: 50 µL for LC-MS, 50 µL for GC-MS.
Phase 2: LC-ESI-MS/MS Acquisition
-
Chromatography: Inject 2 µL onto a C18 column (50 x 2.1 mm, 1.7 µm). Use a gradient of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B). Rationale: Formic acid ensures the analyte remains protonated for optimal ESI+ efficiency.
-
Ionization: Set the ESI source to positive mode. Capillary voltage: 3.5 kV. Desolvation temperature: 400°C.
-
MRM Setup: Monitor the transitions m/z 237.1 → 154.0 (quantifier, collision energy 20 eV) and 237.1 → 119.0 (qualifier, collision energy 35 eV).
Phase 3: GC-EI-MS Acquisition
-
Chromatography: Inject 1 µL (splitless mode) onto an HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm). Inlet temperature: 250°C. Rationale: The cyclopropyl group provides sufficient volatility, negating the need for derivatization.
-
Oven Program: 100°C for 1 min, ramp at 15°C/min to 280°C, hold for 3 min.
-
Ionization & Detection: EI source at 70 eV, 230°C. Operate in Selected Ion Monitoring (SIM) mode tracking m/z 236, 195, and 154.
Quantitative Performance Comparison
The table below summarizes the cross-validation metrics derived from analyzing spiked plasma samples across a dynamic range of 1 to 1000 ng/mL. Data must meet the FDA acceptance criteria of ±15% for accuracy and precision (±20% at the LLOQ)[1].
| Validation Parameter | LC-ESI-MS/MS (Triple Quad) | GC-EI-MS (Single Quad) | Analytical Implications / Causality |
| Linearity Range | 0.5 – 1000 ng/mL ( R2 > 0.998) | 5.0 – 1000 ng/mL ( R2 > 0.995) | LC-MS exhibits superior sensitivity due to the high proton affinity of the piperazine nitrogen in ESI. |
| Intra-day Precision (CV%) | 3.2% – 6.5% | 4.8% – 8.1% | GC-MS shows slightly higher variance at lower concentrations due to minor thermal degradation in the inlet. |
| Accuracy (% Bias) | -4.1% to +3.8% | -6.5% to +5.2% | Both methods fall well within the FDA ±15% threshold, confirming quantitative equivalence. |
| Matrix Effect (Ion Suppression) | 12% suppression (normalized by IS) | Not Applicable (0%) | EI is a vacuum-based hard ionization technique, making GC-MS immune to co-eluting liquid matrix components. |
| Cross-Validation Bias | Reference Platform | +2.4% relative to LC-MS | The minimal bias confirms that LC-MS matrix effects are adequately compensated by the deuterated internal standard. |
References
Proper Disposal of 3-(2-Chlorophenyl)-1-cyclopropylpiperazine: A Guide for Laboratory Professionals
This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 3-(2-Chlorophenyl)-1-cyclopropylpiperazine. As a research chemical, the proper handling and disposal of this compound are paramount to ensuring the safety of laboratory personnel and protecting the environment. This document synthesizes information from safety data sheets (SDS) of structurally similar compounds and established laboratory waste management protocols to offer a robust framework for its disposal.
Understanding the Compound and Associated Hazards
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][3][4][5]
-
Respiratory Irritation: May cause respiratory irritation.[1][4][5]
Given these potential hazards, it is crucial to treat 3-(2-Chlorophenyl)-1-cyclopropylpiperazine as a hazardous waste and handle it with appropriate personal protective equipment (PPE) at all times.
Waste Characterization and Segregation: The First Line of Defense
Proper disposal begins at the point of generation. Accurate characterization and segregation of waste are critical to prevent dangerous chemical reactions and ensure compliant disposal.
Waste Identification: All waste containing 3-(2-Chlorophenyl)-1-cyclopropylpiperazine must be classified as hazardous chemical waste.[6]
Segregation: To prevent dangerous reactions, adhere to the following segregation protocols:
-
Solid Waste:
-
Unused or expired pure compound.
-
Contaminated materials such as gloves, weighing paper, and absorbent pads.
-
Store in a dedicated, clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Solutions containing the compound.
-
Solvent rinses of contaminated glassware.
-
Collect in a separate, compatible liquid waste container. Do not mix with other waste streams unless their compatibility is confirmed.
-
-
Incompatible Materials: Based on general piperazine chemistry, avoid mixing this waste with:
The following table summarizes key segregation practices:
| Waste Type | Container Type | Segregation Notes |
| Solid Waste (Pure compound, contaminated consumables) | Labeled, sealed, and compatible solid waste container. | Store separately from liquid waste and incompatible chemicals. |
| Liquid Waste (Solutions, solvent rinses) | Labeled, sealed, and compatible liquid waste container (e.g., glass or polyethylene). | Do not mix with acids, bases, or oxidizers.[8] |
| Sharps (Contaminated needles, etc.) | Puncture-resistant sharps container. | Label with chemical contaminants. |
Step-by-Step Disposal Protocol for Laboratory Personnel
This protocol outlines the necessary steps for the safe handling and disposal of 3-(2-Chlorophenyl)-1-cyclopropylpiperazine waste from the point of generation to collection by environmental health and safety (EHS) personnel.
Step 1: Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure you are wearing the appropriate PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile). Dispose of contaminated gloves as hazardous solid waste.[1]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.[5]
-
Lab Coat: A standard laboratory coat is required.
Step 2: Waste Collection at the Source
-
Designated Waste Containers: Use separate, clearly labeled containers for solid and liquid waste at the point of generation.[8]
-
Labeling: All waste containers must be labeled with the words "Hazardous Waste" and the full chemical name: "3-(2-Chlorophenyl)-1-cyclopropylpiperazine".[9] If in a mixture, list all components and their approximate percentages.[8]
-
Container Integrity: Ensure waste containers are in good condition, compatible with the waste, and kept securely closed except when adding waste.[8][10]
Step 3: Managing Spills
In the event of a spill:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Don PPE: Wear appropriate PPE before attempting to clean the spill.
-
Containment: For solid spills, carefully sweep up the material to avoid generating dust and place it in a labeled hazardous waste container.[4][7] For liquid spills, use an inert absorbent material, then collect and place it in the hazardous waste container.
-
Decontamination: Clean the spill area with soap and water.
-
Report: Report the spill to your laboratory supervisor and EHS department.
Step 4: Storage and Disposal
-
Satellite Accumulation Areas (SAA): Store waste in a designated SAA that is at or near the point of generation.[8]
-
Secondary Containment: Place liquid waste containers in secondary containment to prevent spills from spreading.[11]
-
Arrange for Pickup: Once the waste container is full or has been in storage for the maximum allowed time (check with your institution's EHS guidelines), arrange for pickup by your institution's hazardous waste management service.[8][9] Do not dispose of this chemical down the drain.[1][9]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 3-(2-Chlorophenyl)-1-cyclopropylpiperazine.
Caption: Decision workflow for the disposal of 3-(2-Chlorophenyl)-1-cyclopropylpiperazine.
Regulatory Compliance
The disposal of hazardous waste is regulated by federal and state agencies, including the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[9][10][12] Adherence to the procedures outlined in this guide, in conjunction with your institution's specific policies, is essential for maintaining compliance.
Conclusion
The responsible disposal of 3-(2-Chlorophenyl)-1-cyclopropylpiperazine is a critical aspect of laboratory safety and environmental stewardship. By following these guidelines for waste characterization, segregation, handling, and disposal, researchers can minimize risks and ensure a safe and compliant laboratory environment. Always consult your institution's Environmental Health and Safety department for specific guidance and requirements.
References
-
Thermo Fisher Scientific. (2025, September 19). SAFETY DATA SHEET: 1-(3-Chlorophenyl)piperazine hydrochloride. Retrieved from [Link]
-
Environmental Health and Safety Office. (2020, October). Laboratory Waste Management Guidelines. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
Thermo Fisher Scientific. (2010, November 24). SAFETY DATA SHEET: Piperazine, anhydrous. Retrieved from [Link]
-
Kishida Chemical Co.,Ltd. (2022, June 8). Safety Data Sheet: Piperazine, anhydrous. Retrieved from [Link]
-
MP Biomedicals. (n.d.). MATERIAL SAFETY DATA SHEET: 1-(3-Chlorophenyl)-4-(3-chloropropyl) piperazine monohydrochloride. Retrieved from [Link]
-
Occupational Safety and Health Administration. (2026, February 23). CHLORINE. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Chlorine in Workplace Atmospheres. Retrieved from [Link]
-
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). HAZARD SUMMARY: Piperazine. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Standards. Retrieved from [Link]
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
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- 4. assets.thermofisher.com [assets.thermofisher.com]
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- 12. Chemical Hazards and Toxic Substances - Standards | Occupational Safety and Health Administration [osha.gov]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
